1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-6-oxopyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-8-5(9)3-2-4(7-8)6(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWNRKPYWTWWBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100047-66-3 | |
| Record name | 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a primary synthesis pathway for 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing from the readily available starting material, mucochloric acid. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations and workflow.
Core Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step sequence:
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Formation of the Dichlorinated Pyridazinone Intermediate: Reaction of mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone) with methylhydrazine. This reaction proceeds via a ring-opening and subsequent cyclization mechanism to form 1-methyl-4,5-dichloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
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Reductive Dechlorination: The removal of the two chlorine atoms from the pyridazinone intermediate to yield the final product. This is typically accomplished via catalytic hydrogenation.
Below is a graphical representation of this synthesis pathway.
Experimental Protocols
Step 1: Synthesis of 1-Methyl-4,5-dichloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
This procedure is adapted from the general method for the reaction of mucochloric acid with hydrazines.
Materials:
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Mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone)
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Methylhydrazine
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Methanol
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Water
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Hydrochloric acid (concentrated)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve mucochloric acid in a 1:1 mixture of methanol and water.
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To this solution, add a stoichiometric equivalent of methylhydrazine.
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Acidify the reaction mixture with a catalytic amount of concentrated hydrochloric acid.
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Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
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Collect the solid precipitate by vacuum filtration and wash with cold water.
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Dry the product under vacuum to yield 1-methyl-4,5-dichloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Reactant Ratio (Mucochloric Acid:Methylhydrazine) | 1:1 (mol/mol) | General knowledge |
| Solvent | Methanol/Water (1:1 v/v) | [1] |
| Catalyst | Concentrated HCl (catalytic amount) | General knowledge |
| Reaction Temperature | Reflux | General knowledge |
| Reaction Time | 2 - 4 hours | General knowledge |
| Yield | 35 - 90% (estimated based on similar reactions) |
Step 2: Synthesis of this compound
This procedure outlines the catalytic hydrogenation for the dechlorination of the intermediate.
Materials:
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1-Methyl-4,5-dichloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
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Palladium on carbon (10% Pd/C)
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Methanol or Ethanol
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Sodium acetate (or other suitable base)
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Hydrogen gas (H₂)
Procedure:
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In a hydrogenation vessel, dissolve the 1-methyl-4,5-dichloro-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and a suitable base (e.g., sodium acetate) in methanol or ethanol.
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Carefully add the 10% Pd/C catalyst to the solution.
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Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.
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Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.
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Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
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Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
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Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Quantitative Data for Step 2:
| Parameter | Value | Reference |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [2] |
| Solvent | Methanol or Ethanol | General knowledge |
| Base | Sodium Acetate (or other suitable base) | General knowledge |
| Hydrogen Pressure | 1 - 4 atm | General knowledge |
| Reaction Temperature | Room Temperature | General knowledge |
| Reaction Time | 4 - 24 hours (substrate dependent) | General knowledge |
| Yield | Typically high (>80%) | General knowledge |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedures for the synthesis.
Concluding Remarks
The described two-step synthesis pathway, starting from mucochloric acid, represents a robust and efficient method for the preparation of this compound. The protocols provided are based on established chemical principles and analogous reactions found in the scientific literature. Researchers should note that optimization of reaction conditions, such as reaction time, temperature, and catalyst loading, may be necessary to achieve maximum yields and purity for their specific experimental setup. Standard laboratory safety precautions should be followed throughout all procedures.
References
An In-depth Technical Guide on the Physicochemical Properties of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Structure
1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic organic compound. Its structure consists of a dihydropyridazinone ring system substituted with a methyl group at the 1-position and a carboxylic acid group at the 3-position.
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IUPAC Name: this compound
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CAS Number: 100047-66-3[1]
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Canonical SMILES: CN1N=C(C=CC1=O)C(=O)O[1]
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Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A comprehensive summary of the available and predicted physicochemical properties of this compound is presented below. It is important to note the distinction between experimentally determined and computationally predicted values.
Table 1: Summary of Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Weight | 154.12 g/mol | (Calculated)[1][2] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Aqueous Solubility | Data not available | - |
| pKa | Data not available | - |
| logP (Octanol-Water Partition Coefficient) | -0.6 | (Predicted, XlogP)[3] |
Experimental Protocols for Physicochemical Property Determination
For properties where experimental data is not available, the following standard methodologies are recommended for their determination.
Determination of Melting Point
A standard capillary melting point apparatus can be used. A small, dry sample of the crystalline compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded as the melting point.
Determination of Aqueous Solubility
The shake-flask method is a widely accepted technique for determining aqueous solubility.
-
Workflow for Aqueous Solubility Determination:
Caption: Workflow for the shake-flask method of solubility determination.
Determination of pKa (Acid Dissociation Constant)
Potentiometric titration is a precise method for determining the pKa of an acidic or basic compound.
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Experimental Protocol for Potentiometric Titration:
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A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture).
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The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
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The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
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A titration curve (pH vs. volume of titrant) is plotted.
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The pKa is determined from the pH at the half-equivalence point.
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Determination of logP (Octanol-Water Partition Coefficient)
The shake-flask method is the classical approach for experimentally determining the logP value.
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Experimental Protocol for Shake-Flask logP Determination:
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Prepare water-saturated n-octanol and n-octanol-saturated water.
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A known amount of the compound is dissolved in one of the phases.
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The two immiscible phases are mixed in a flask and shaken until equilibrium is achieved.
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The phases are separated by centrifugation.
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The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).
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The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
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logP is the base-10 logarithm of P.
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Potential Biological Activity and Signaling Pathway
While direct biological data for this compound is limited, a structurally similar compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been reported to exhibit anti-inflammatory properties through the inhibition of the Activator Protein-1 (AP-1) signaling pathway.[4] AP-1 is a transcription factor that plays a crucial role in inflammation, proliferation, and apoptosis.
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AP-1 Signaling Pathway Inhibition:
Caption: Proposed mechanism of action via inhibition of the AP-1 signaling pathway.
This proposed mechanism suggests that this compound may have therapeutic potential as an anti-inflammatory agent. Further investigation into its biological activity is warranted.
Conclusion
This technical guide has synthesized the available physicochemical information for this compound. While there is a notable lack of experimentally determined data, this document provides a framework for future research by outlining standard experimental protocols and highlighting a potential avenue for biological investigation based on the activity of a related compound. The information and methodologies presented herein are intended to support the ongoing efforts of researchers and professionals in the field of drug discovery and development.
References
Unraveling the Therapeutic Potential of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A Look into the Mechanistic Landscape of Pyridazinone Derivatives
For Immediate Release
Shanghai, China – December 23, 2025 – The therapeutic landscape is continually evolving, with researchers actively exploring novel chemical scaffolds to address unmet medical needs. One such scaffold of growing interest is the pyridazinone core, from which 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is derived. While the specific mechanism of action for this particular compound remains to be fully elucidated in publicly available scientific literature, an in-depth analysis of related pyridazinone derivatives provides a compelling glimpse into its potential biological activities and therapeutic applications. This technical guide synthesizes the current understanding of the broader class of pyridazinone compounds, offering valuable insights for researchers, scientists, and drug development professionals.
The pyridazinone nucleus is a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects. The diverse functionalities that can be introduced around this core structure allow for the fine-tuning of its pharmacological profile, making it an attractive starting point for the design of novel therapeutics.
Potential Anti-Inflammatory and Immunomodulatory Mechanisms
Several studies have highlighted the anti-inflammatory potential of pyridazinone derivatives. A key observation is the ability of some of these compounds to modulate critical inflammatory pathways. For instance, certain pyridazinone analogues have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. Furthermore, the inhibition of phosphodiesterase-4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP), has been reported for some pyridazinone derivatives. Increased cAMP levels are known to have anti-inflammatory effects.
A crucial signaling pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) pathway. Research on a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue has demonstrated its ability to inhibit the NF-κB and mitogen-activated protein kinase (MAPK) pathways, leading to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-6. This particular analogue was also found to be an inhibitor of c-Jun N-terminal kinase 2 (JNK2), a key player in the MAPK signaling cascade.
Another intriguing lead comes from a structurally similar, yet distinct, compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, which has been identified as an inhibitor of the activator protein-1 (AP-1) transcription factor and a downregulator of COX-2 expression. While this compound possesses a pyridine ring instead of a pyridazine ring, its mechanism provides a plausible avenue of investigation for pyridazinone analogues.
Anticancer and Other Potential Therapeutic Activities
Beyond inflammation, pyridazinone derivatives have shown promise in the realm of oncology. Various synthetic schemes have been developed to generate libraries of these compounds, with some demonstrating significant anticancer activity. The precise mechanisms are likely diverse and target-specific, but may involve the inhibition of kinases crucial for cancer cell proliferation and survival. For example, some 3-oxo-2,3-dihydropyridazine derivatives have been investigated as inhibitors of interleukin-2-inducible T-cell kinase (ITK), a target for T-cell malignancies.
The versatility of the pyridazinone scaffold is further underscored by reports of its derivatives acting as modulators of glutamate receptors, suggesting potential applications in neurological disorders. Additionally, a pyridazinone derivative has been identified as a selective thyroid hormone receptor β agonist, indicating a possible role in metabolic diseases.
Future Directions
The existing body of research strongly suggests that this compound, as a member of the pyridazinone family, holds significant therapeutic potential. However, to unlock its full promise, further focused research is imperative. Future studies should aim to:
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Elucidate the specific molecular targets of this compound.
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Quantify its inhibitory or activating effects on identified targets using in vitro assays to determine key parameters like IC50, Ki, or EC50 values.
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Detail the experimental protocols used to assess its biological activity to ensure reproducibility and facilitate further investigation.
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Explore the structure-activity relationships within this specific series of pyridazinone derivatives to optimize potency and selectivity.
A comprehensive understanding of its mechanism of action will be instrumental in guiding its development as a potential therapeutic agent for a range of diseases.
Quantitative Data on Related Pyridazinone Derivatives
Due to the absence of specific quantitative data for this compound in the reviewed literature, the following table summarizes data for a related diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue (J27) to provide a contextual reference for the potential potency of this class of compounds.
| Compound | Target | Assay | Cell Line | IC50 (µM) | Citation |
| J27 | IL-6 Production | Anti-inflammatory | THP-1 | 0.22 | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the potential mechanisms of action and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Potential anti-inflammatory mechanism of pyridazinone derivatives.
Caption: A typical workflow for characterizing the biological activity of a novel compound.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridazinone scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry due to its wide array of biological activities. This technical guide delves into the known biological landscape of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and its structurally related derivatives. While direct experimental data on the title compound remains limited in publicly available literature, this document consolidates findings on its close analogs, providing valuable insights into its potential therapeutic applications, mechanisms of action, and experimental evaluation. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the pyridazinone core.
Overview of Biological Activities
The 6-oxo-1,6-dihydropyridazine-3-carboxylic acid core and its derivatives have been demonstrated to possess a diverse range of pharmacological properties. These include anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The versatility of this scaffold allows for chemical modifications that can modulate its biological targets and therapeutic effects.
Anti-inflammatory Activity and Mechanism of Action
A significant body of research points towards the anti-inflammatory potential of the 6-oxo-1,6-dihydropyridazine-3-carboxylic acid scaffold. Studies on closely related analogs have elucidated a potential mechanism of action involving the inhibition of key inflammatory pathways.
A notable study on diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues revealed that these compounds exhibit anti-inflammatory activity by targeting the c-Jun N-terminal kinase 2 (JNK2). The optimal compound from this series, J27, was found to decrease the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular models. This effect is mediated through the inhibition of the JNK2-NF-κB/MAPK signaling pathway.[1]
Furthermore, a structurally similar compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (note the pyridine instead of pyridazine ring), has been identified as an inhibitor of Activator Protein-1 (AP-1) and a downregulator of cyclooxygenase-2 (COX-2) expression. This suggests that compounds based on this general scaffold may exert their anti-inflammatory effects through multiple mechanisms.
Signaling Pathway
The proposed anti-inflammatory signaling pathway for derivatives of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid is depicted below. Inhibition of JNK2 by these compounds can lead to the downregulation of the NF-κB and MAPK signaling cascades, ultimately reducing the production of inflammatory mediators.
Quantitative Biological Data
| Compound | Assay | Cell Line | Measurement | Value | Reference |
| J27 (a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate analog) | IL-6 Release Assay | J774A.1 and THP-1 cells | IC50 | 0.22 µM | [1] |
Other Potential Biological Activities
Review of the broader class of pyridazinone derivatives suggests other potential therapeutic applications for this compound. These include:
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Antimicrobial Activity : Various pyridazinone derivatives have shown activity against a range of bacterial and fungal strains.[2]
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Anticancer Activity : Certain derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3]
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Cardiovascular Effects : Some pyridazinone compounds have been explored for their potential as cardiotonic and antihypertensive agents.[4][5]
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Central Nervous System (CNS) Activity : The pyridazinone scaffold has been incorporated into molecules with antidepressant and anticonvulsant properties.[4]
It is important to note that these are general activities of the compound class, and specific testing of this compound is required to confirm any of these potential effects.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available. However, the following section outlines the general methodologies used for evaluating the anti-inflammatory activity of its analogs, which can serve as a template for future studies.
Cell Culture and Reagents
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Cell Lines : Murine macrophage cell line (J774A.1) and human monocytic cell line (THP-1) are commonly used.
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Culture Conditions : Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
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Reagents : Lipopolysaccharide (LPS) is used to induce an inflammatory response. Test compounds are dissolved in a suitable solvent like DMSO.
Cytotoxicity Assay
A standard MTT or MTS assay is performed to determine the non-toxic concentration range of the test compound.
References
- 1. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. mdpi.com [mdpi.com]
- 4. A Mini Review on Biological Activities of Pyridazinone Derivative...: Ingenta Connect [ingentaconnect.com]
- 5. researchgate.net [researchgate.net]
The Ascendant Trajectory of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid Derivatives in Drug Discovery
For Immediate Release
A comprehensive technical review illuminates the burgeoning significance of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and its analogs as a pivotal scaffold in modern medicinal chemistry. This class of compounds is demonstrating considerable promise in the development of novel therapeutics, with research highlighting a broad spectrum of biological activities, including potent anti-inflammatory, anticancer, and antibacterial properties. This whitepaper serves as an in-depth guide for researchers, scientists, and drug development professionals, detailing the synthesis, biological evaluation, and mechanistic insights into these promising molecules.
The pyridazinone core, a six-membered aromatic ring with two adjacent nitrogen atoms, offers a versatile platform for structural modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The strategic placement of a methyl group at the N1-position and a carboxylic acid at the C3-position of the 6-oxo-1,6-dihydropyridazine ring system provides a foundational structure from which a multitude of derivatives with enhanced biological efficacy can be synthesized.
Synthetic Pathways and Derivatization
The synthesis of the this compound core, while not extensively detailed in publicly available literature, can be approached through multi-step synthetic strategies. A plausible route involves the cyclization of suitably substituted dicarbonyl compounds with hydrazine derivatives, followed by N-methylation and subsequent functional group manipulations to introduce the carboxylic acid moiety.
A related synthetic protocol for a positional isomer, 6-oxo-1,6-dihydropyridazine-4-carboxylic acid, has been described in the patent literature. This process involves the reaction of dimethyl 2-methylenebutanedioate with hydrazine to form methyl 6-oxohexahydropyridazine-4-carboxylate. This intermediate is then oxidized to methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate, which is subsequently hydrolyzed to the final carboxylic acid. While not a direct synthesis of the 3-carboxylic acid isomer, this methodology provides a valuable framework for synthetic chemists.
Furthermore, the synthesis of the saturated analog, 6-oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid, has been achieved through the reaction of α-ketoglutaric acid with hydrazine hydrate. This intermediate can potentially be dehydrogenated and N-methylated to yield the target compound.
The carboxylic acid group at the C3-position serves as a critical handle for derivatization, allowing for the creation of extensive libraries of ester and amide analogs. Standard esterification procedures, such as Fischer esterification using an alcohol in the presence of a catalytic amount of strong acid, can be employed. Amide derivatives are readily accessible through the activation of the carboxylic acid, for instance, by conversion to the corresponding acyl chloride, followed by reaction with a primary or secondary amine.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have exhibited a remarkable range of pharmacological activities. The subsequent tables summarize the quantitative data on their anticancer and anti-inflammatory effects.
Anticancer Activity
Pyridazinone derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways implicated in tumor growth and proliferation.
| Derivative Class | Cell Line | IC50 (µM) | Reference |
| Pyridazinone-based diarylurea | A549/ATCC (Lung Carcinoma) | 1.66 - 100 | [1] |
| Pyridone/Pyridine | MCF-7 (Breast Cancer) | 0.22 - 23.02 | [2] |
| Pyridone | HepG2 (Liver Cancer) | 19.2 - 44.9 | [3] |
| Pyridine | Various Cancer Cell Lines | 16 nM - 1391 nM | [4] |
Anti-inflammatory Activity
The anti-inflammatory properties of pyridazinone analogs are well-documented, with many derivatives showing potent inhibition of key inflammatory mediators. The proposed mechanisms often involve the modulation of signaling pathways such as NF-κB and MAPK. A recent study identified a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue, J27, which demonstrated significant anti-inflammatory effects by targeting JNK2 and inhibiting the JNK2-NF-κB/MAPK pathway, with an IC50 of 0.22 μM for IL-6 release in THP-1 cells.[1]
| Derivative Class | Target/Assay | IC50/Activity | Reference |
| Diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide (J27) | IL-6 release in THP-1 cells | 0.22 µM | [1] |
| Pyrido[2,3-d]pyridazine-2,8-dione | COX-1 Inhibition | 62.1% at 100 µM | [5] |
| Pyrido[2,3-d]pyridazine-2,8-dione | COX-2 Inhibition | 68.4% at 100 µM | [5] |
| Pyridazinone Derivatives | Inhibition of LPS-induced NF-κB activity | 48 compounds identified with anti-inflammatory activity | [6] |
Experimental Protocols
To facilitate further research and development in this area, detailed experimental protocols for key assays are provided below.
General Procedure for Amide Synthesis
-
To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as HATU (1.1 equivalents) and a tertiary amine base like DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
-
Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.
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Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
In Vitro COX Inhibition Assay
-
Prepare a stock solution of the test compound in DMSO.
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In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme.
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Add the test compound at various concentrations and incubate for a specified time at room temperature.
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Initiate the reaction by adding arachidonic acid as the substrate.
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Incubate for a further period at 37°C.
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Stop the reaction by adding a solution of HCl.
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Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
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Calculate the percent inhibition of COX activity and determine the IC50 value.
Signaling Pathways and Mechanistic Insights
The biological effects of this compound derivatives are often mediated through their interaction with key cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.
A significant body of evidence points to the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways by pyridazinone derivatives. These pathways are central regulators of inflammation and cell survival.
References
- 1. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. sarpublication.com [sarpublication.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Guide: 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS 100047-66-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic organic compound belonging to the pyridazinone class. The pyridazinone scaffold is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, anticancer, and cardiovascular effects.[1][2][3] This document provides a technical overview of the properties, structure, and potential biological relevance of CAS 100047-66-3, compiled from available chemical data and literature on related compounds. It is intended for use in research and drug discovery settings. The compound is noted for use in proteomics research and as a building block in medicinal chemistry.[4][5]
Chemical Structure and Properties
The fundamental properties of this compound are summarized below. These data are compiled from various chemical suppliers and databases.
Structure
-
IUPAC Name: this compound
-
CAS Number: 100047-66-3
-
Molecular Formula: C₆H₆N₂O₃[5]
-
Canonical SMILES: CN1N=C(C=CC1=O)C(=O)O[4]
-
InChI Key: VSWNRKPYWTWWBV-UHFFFAOYSA-N[6]
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 154.12 g/mol | [5][7] |
| Monoisotopic Mass | 154.03784 Da | [6] |
| Boiling Point (Predicted) | 316.5 °C at 760 mmHg | N/A |
| Flash Point (Predicted) | 145.2 °C | N/A |
| XlogP (Predicted) | -0.6 | [6] |
| Storage Conditions | 2-8 °C, Sealed in dry environment | [4] |
Safety and Handling
While a comprehensive safety data sheet is not publicly available, the following hazard statements have been associated with the compound:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[8]
Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated area.
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature. However, a plausible synthetic route can be inferred from general methods for preparing pyridazinone cores and related derivatives. The following represents a representative, multi-step synthesis protocol based on common organic chemistry reactions.
Representative Synthesis Protocol
The synthesis of pyridazinone derivatives often involves the condensation of a hydrazine with a 1,4-dicarbonyl compound or a related precursor, followed by oxidation and functional group manipulations.[9]
Step 1: Cyclization/Condensation The initial step would likely involve the reaction of a suitable 4-oxo-dicarboxylic acid ester derivative with methylhydrazine.
-
Reactants: Diethyl 2-formyl-3-oxosuccinate, Methylhydrazine.
-
Solvent: Ethanol or Acetic Acid.
-
Procedure:
-
Dissolve diethyl 2-formyl-3-oxosuccinate in ethanol.
-
Add methylhydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude product, a dihydropyridazinone ester, can be purified by column chromatography or recrystallization.
-
Step 2: Aromatization/Oxidation The dihydropyridazinone ring is then oxidized to the corresponding pyridazinone.
-
Reactant: Crude product from Step 1.
-
Oxidizing Agent: Bromine in acetic acid, or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
-
Procedure:
-
Dissolve the dihydropyridazinone ester in glacial acetic acid.
-
Slowly add a solution of bromine in acetic acid at 0-5 °C.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
Quench the reaction by adding an aqueous solution of sodium bisulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate to yield the pyridazinone ester.
-
Step 3: Saponification/Hydrolysis The final step is the hydrolysis of the ester to the carboxylic acid.
-
Reactant: Pyridazinone ester from Step 2.
-
Reagent: Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH).
-
Solvent: A mixture of Tetrahydrofuran (THF) and water.
-
Procedure:
-
Dissolve the ester in a THF/water mixture.
-
Add an aqueous solution of LiOH and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.
-
Acidify the reaction mixture to pH 2-3 with dilute HCl.
-
The precipitated product, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
-
Characterization
The final product would be characterized by standard analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the methyl group protons, the two vinyl protons on the pyridazinone ring, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the methyl carbon, the carbons of the heterocyclic ring (including the carbonyl carbon), and the carboxylic acid carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 155.0451).[6] |
| HPLC | A single major peak indicating the purity of the compound. |
Note: The above protocol is a generalized representation. Actual reaction conditions, such as temperature, reaction time, and purification methods, would require optimization.
Biological Activity and Signaling Pathways
Direct experimental evidence for the biological activity of this compound (CAS 100047-66-3) is not present in the searched scientific literature. However, the pyridazinone scaffold is a well-established pharmacophore with diverse biological activities.[1][2][10]
A structurally similar compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid , has been identified as an inhibitor of the Activator Protein-1 (AP-1) transcription factor and a downregulator of cyclooxygenase-2 (COX-2) expression.[11] This suggests a potential anti-inflammatory mechanism of action. Given the structural similarity, it is plausible that the title compound could exhibit related activities.
Postulated Signaling Pathway: Inhibition of AP-1 and COX-2 Expression
The diagram below illustrates the potential mechanism of action, based on the activity of its pyridine analog. An external inflammatory stimulus, such as Lipopolysaccharide (LPS), activates intracellular signaling cascades (e.g., MAPK pathways), leading to the activation of the AP-1 transcription factor. AP-1 then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including COX-2. The compound may intervene by inhibiting the activity of AP-1, thereby preventing COX-2 expression and reducing inflammation.
References
- 1. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound;CAS No.:100047-66-3 [chemshuttle.com]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
- 7. scbt.com [scbt.com]
- 8. 1-Methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid | C6H8N2O3 | CID 4736916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
- 10. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Structural Elucidation of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development.[1] Its structural framework, featuring a pyridazinone core, is a recognized pharmacophore in various biologically active molecules.[2][3][4] This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound. Due to the limited availability of specific experimental data in the public domain for this exact molecule, this guide combines known properties with predicted spectroscopic data and general experimental protocols applicable to this class of compounds.
Compound Identity and Physicochemical Properties
A summary of the key identifiers and physicochemical properties for this compound is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | [1][5] |
| Molecular Weight | 154.12 g/mol | [1][5] |
| CAS Number | 100047-66-3 | [1] |
| Predicted XlogP | -0.6 | [6] |
| Monoisotopic Mass | 154.03784 Da | [6] |
General Synthesis Pathway
Below is a generalized workflow for the synthesis of pyridazinone derivatives.
Spectroscopic Data for Structural Elucidation
The definitive structure of a novel compound is established through a combination of spectroscopic techniques. The following sections detail the expected spectroscopic data for this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be employed for precise mass determination.
Table of Predicted m/z Values for Molecular Ions:
| Adduct | Predicted m/z |
| [M+H]⁺ | 155.04512 |
| [M+Na]⁺ | 177.02706 |
| [M-H]⁻ | 153.03056 |
| [M]⁺ | 154.03729 |
Data sourced from PubChem predictions.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~13.0 | Broad Singlet | 1H | -COOH |
| ~7.5-7.8 | Doublet | 1H | H-4 |
| ~7.0-7.3 | Doublet | 1H | H-5 |
| ~3.6 | Singlet | 3H | -NCH₃ |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~165-170 | -COOH |
| ~160 | C=O (C-6) |
| ~145 | C-3 |
| ~135 | C-4 |
| ~130 | C-5 |
| ~40 | -NCH₃ |
Note: The predicted chemical shifts are estimations based on the analysis of similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.[8][9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) |
| ~1660-1680 | Strong | C=O stretch (Amide/Pyridazinone) |
| ~1600-1650 | Medium | C=C and C=N stretches |
| ~1200-1300 | Medium | C-O stretch |
Experimental Protocols (General)
Detailed experimental protocols for the synthesis and analysis of this compound are not available. However, the following are general procedures that would be applicable.
General Synthesis Protocol: A suitable γ-keto acid would be dissolved in a protic solvent like ethanol or acetic acid. An equimolar amount of methylhydrazine would be added, and the mixture would be refluxed for several hours. The reaction progress would be monitored by Thin Layer Chromatography (TLC). After completion, the solvent would be removed under reduced pressure. The resulting crude dihydropyridazinone would then be dissolved in a suitable solvent and treated with an oxidizing agent (e.g., bromine in acetic acid) to yield the dihydropyridazine ring. The final product would be purified by recrystallization or column chromatography.
Spectroscopic Analysis Protocols:
-
NMR: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer using DMSO-d₆ as the solvent.
-
MS: Mass spectra would be obtained using an Electrospray Ionization (ESI) source in both positive and negative ion modes.
-
IR: The IR spectrum would be recorded using a Fourier Transform Infrared (FT-IR) spectrometer with KBr pellets.
Structural Elucidation Workflow
The logical flow for the structural elucidation of a novel compound like this compound is depicted in the following diagram.
The structural elucidation of this compound relies on a synergistic application of synthetic chemistry and modern spectroscopic techniques. While specific experimental data for this compound is sparse in the current literature, this guide provides a robust framework based on established principles and data from analogous structures. This information serves as a valuable resource for researchers engaged in the synthesis and characterization of novel pyridazinone derivatives for potential applications in drug discovery and development.
References
- 1. This compound;CAS No.:100047-66-3 [chemshuttle.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. PubChemLite - this compound (C6H6N2O3) [pubchemlite.lcsb.uni.lu]
- 7. iglobaljournal.com [iglobaljournal.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid: A Synthetic Building Block and its Natural Pyridine Analog
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. A key focus of this document is to clarify its identity as a synthetic molecule and to distinguish it from a structurally similar natural product, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, with which it can be confused. This guide covers the (presumed) discovery of the synthetic compound, the natural sources of its pyridine analog, relevant experimental protocols, and known biological activities.
Core Concepts: Distinguishing Between a Synthetic Scaffold and a Natural Product
It is critical to differentiate between the user-requested compound, This compound , and its naturally occurring pyridine analog.
-
This compound (CAS 100047-66-3) is a synthetic compound.[1] To date, there is no evidence to suggest it is a natural product. Its value lies in its utility as a molecular scaffold and building block for the synthesis of more complex molecules in drug discovery and medicinal chemistry.
-
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a known natural product isolated from the entomopathogenic fungus Cordyceps bassiana.[2][3] This compound has demonstrated biological activity, including anti-inflammatory and anti-cancer properties.[2][3]
The key structural difference lies in the core heterocyclic ring: the synthetic compound contains a pyridazine ring (a six-membered ring with two adjacent nitrogen atoms), while the natural product contains a pyridine ring (a six-membered ring with one nitrogen atom). This seemingly small difference has significant implications for their chemical properties and biological activities.
Discovery and Availability of this compound
The specific discovery of this compound is not well-documented in publicly available literature, suggesting it likely emerged from synthetic chemistry research as a novel heterocyclic scaffold. It is now readily available from various chemical suppliers as a building block for medicinal chemistry.[1] Its utility stems from the presence of a carboxylic acid group, which allows for further chemical modifications and the synthesis of a diverse library of derivative compounds.
Natural Sources of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid
The natural analog, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, has been identified as a secondary metabolite of the fungus Cordyceps bassiana. Cordyceps species are well-known in traditional medicine for their diverse bioactive compounds.[4]
Quantitative Data
The following tables summarize the available quantitative data for both the synthetic pyridazinone and the natural pyridine analog.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 100047-66-3 | [1] |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.125 g/mol | [1] |
| Purity | ≥95% (commercially available) | [1] |
| Storage | 2-8 °C | [1] |
Table 2: Biological Activity of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid
| Biological Target/Activity | Concentration | Effect | Source |
| AP-1 mediated luciferase activity | 200-400 µM | Significant suppression | [2] |
| COX-2 mRNA expression | 200-400 µM | Downregulation | [2] |
| TNF-α in LPS-stimulated RAW264.7 macrophages | 200-400 µM | No significant effect | [2] |
Experimental Protocols
Generalized Synthesis of this compound
A plausible synthetic route could involve the following steps:
-
Starting Material Selection: A suitable starting material would be a derivative of maleic acid or fumaric acid, where one carboxylic acid group is protected or in the form of an ester.
-
Cyclization with Methylhydrazine: Reaction of the dicarbonyl precursor with methylhydrazine would lead to the formation of the pyridazinone ring.
-
Deprotection/Hydrolysis: The final step would involve the deprotection of the carboxylic acid group to yield the desired product.
Isolation of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid from Cordyceps bassiana**
A general protocol for the isolation of secondary metabolites from fungal cultures can be adapted for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
-
Fungal Culture: Cordyceps bassiana is cultured in a suitable liquid or solid medium to promote the production of secondary metabolites.
-
Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, such as ethyl acetate or methanol, to isolate the crude mixture of secondary metabolites.
-
Chromatographic Separation: The crude extract is subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC) to purify the target compound.
-
Structure Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Visualizations
Generalized Synthetic Workflow
Caption: A generalized workflow for the chemical synthesis of the target compound.
Hypothetical Isolation Workflow
Caption: A hypothetical workflow for isolating the natural product from its fungal source.
Signaling Pathway Inhibition
Caption: The natural product inhibits the AP-1 signaling pathway, reducing COX-2 expression.
Conclusion
References
- 1. This compound;CAS No.:100047-66-3 [chemshuttle.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid |Cordyceps bassiana| AP-1-targeting | CAS# 3719-45-7 | InvivoChem [invivochem.com]
- 4. The Chemical Constituents and Pharmacological Actions of Cordyceps sinensis - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a natural product isolated from Cordyceps bassiana, has emerged as a promising scaffold in medicinal chemistry. This technical guide provides an in-depth analysis of its known biological activities and potential therapeutic targets. The primary mechanism of action identified to date is the inhibition of the Activator Protein-1 (AP-1) transcription factor, leading to the downregulation of key inflammatory mediators such as Cyclooxygenase-2 (COX-2). This activity suggests its potential as a therapeutic agent for inflammatory conditions, including atopic dermatitis. Furthermore, the broader 6-oxo-1,6-dihydropyridazine core structure is under investigation for a range of other therapeutic applications, targeting kinases such as JNK2 and ITK. This guide summarizes the current understanding of the compound's mechanism of action, provides detailed experimental protocols for its investigation, and presents its therapeutic potential in a structured format for researchers and drug development professionals.
Introduction
This compound is a heterocyclic compound that has garnered interest due to its anti-inflammatory properties.[1] Found in the fruiting body of the fungus Cordyceps bassiana, this molecule has been shown to modulate key signaling pathways involved in the inflammatory response.[1] Its core structure, a pyridazinone ring, is a versatile scaffold that is also being explored for the development of inhibitors for other therapeutic targets. This guide will focus on the known biological activities of this compound and its potential as a lead compound for drug discovery.
Core Therapeutic Target: Activator Protein-1 (AP-1)
The primary identified therapeutic target of this compound is the transcription factor Activator Protein-1 (AP-1). AP-1 is a dimeric complex, typically composed of proteins from the Jun, Fos, and ATF families, that plays a critical role in regulating gene expression in response to a variety of stimuli, including cytokines, growth factors, and stress. In the context of inflammation, AP-1 is a key regulator of pro-inflammatory gene expression.
Mechanism of Action: Inhibition of AP-1 Signaling
This compound has been demonstrated to be an inhibitor of AP-1.[1] By suppressing AP-1 activity, the compound effectively downregulates the expression of AP-1 target genes, most notably Cyclooxygenase-2 (COX-2).[1] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. The inhibition of COX-2 expression is a well-established strategy for the treatment of inflammation and pain.
The proposed signaling pathway is depicted in the following diagram:
Secondary Target and Downstream Effects: COX-2 and Inflammation
As a direct consequence of AP-1 inhibition, this compound downregulates the expression of COX-2 mRNA.[1] This effect has been observed in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.[1] The reduction in COX-2 levels leads to decreased production of prostaglandins, thereby exerting an anti-inflammatory effect. This mechanism underlies the compound's potential for the treatment of inflammatory conditions such as atopic dermatitis.
Broader Therapeutic Potential of the Pyridazinone Scaffold
The 6-oxo-1,6-dihydropyridazine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities. This suggests that this compound could be a starting point for the development of more potent and selective inhibitors for various targets.
-
JNK2 Inhibition: A diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue, J27, has been identified as a JNK2 inhibitor with potential for treating acute lung injury and sepsis. This compound was shown to inhibit the JNK2-NF-κB/MAPK pathway.
-
ITK Inhibition: Novel 3-oxo-2,3-dihydropyridazine derivatives are being explored as selective inhibitors of Interleukin-2-inducible T-cell kinase (ITK), with potential applications in the treatment of T-cell leukemia.
Quantitative Data Summary
| Compound | Target/Assay | Cell Line | IC50/EC50 | Reference |
| This compound | AP-1 Luciferase Activity | RAW264.7 | Data to be determined | Suh W, et al. (2017) |
| This compound | COX-2 mRNA Expression | RAW264.7 | Data to be determined | Suh W, et al. (2017) |
| J27 (analogue) | IL-6 Release | J774A.1 / THP-1 | 0.22 µM | Liao J, et al. (2023) |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the investigation of this compound.
General Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anti-inflammatory activity of the compound.
AP-1 Luciferase Reporter Assay
Objective: To determine the inhibitory effect of the compound on AP-1 transcriptional activity.
Materials:
-
RAW264.7 cells
-
AP-1 luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
DMEM complete medium
-
Lipopolysaccharide (LPS)
-
This compound
-
Luciferase assay system
-
Luminometer
Protocol:
-
Seed RAW264.7 cells in a 24-well plate at a density of 1 x 10^5 cells/well and allow to adhere overnight.
-
Co-transfect the cells with the AP-1 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh DMEM.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the AP-1 (firefly) luciferase activity to the control (Renilla) luciferase activity.
COX-2 mRNA Expression Analysis by qRT-PCR
Objective: To quantify the effect of the compound on COX-2 gene expression.
Materials:
-
RAW264.7 cells
-
DMEM complete medium
-
Lipopolysaccharide (LPS)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for COX-2 and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Protocol:
-
Seed RAW264.7 cells in a 6-well plate at a density of 5 x 10^5 cells/well and allow to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 4-6 hours.
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for COX-2 and the housekeeping gene.
-
Analyze the relative expression of COX-2 mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Conclusion
This compound presents a compelling starting point for the development of novel anti-inflammatory therapeutics. Its established activity as an AP-1 inhibitor with downstream effects on COX-2 expression provides a solid foundation for further investigation. The versatility of the pyridazinone scaffold, as demonstrated by the development of derivatives targeting other kinases, highlights the broad potential of this chemical class. Future research should focus on obtaining detailed quantitative data for the parent compound, elucidating its full range of biological targets through broader screening, and exploring structure-activity relationships to develop more potent and selective analogues for specific inflammatory and other diseases. This technical guide serves as a comprehensive resource to facilitate these future research and development endeavors.
References
Methodological & Application
Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry. The protocol outlines a two-step synthetic route commencing with the preparation of mucochloric acid from furfural, followed by a cyclization reaction with methylhydrazine to yield the target compound. Detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the experimental workflow are presented to facilitate successful synthesis in a laboratory setting.
Introduction
This compound (CAS No. 100047-66-3) is a methylated pyridazine derivative that serves as a key intermediate in the synthesis of various biologically active molecules.[1] The presence of both a carboxylic acid and a methyl group on the pyridazinone scaffold allows for diverse functionalization, making it an attractive component for drug discovery programs.[1] Pyridazine-containing compounds have demonstrated a wide range of pharmacological activities, including antihypertensive, cardiotonic, antiviral, and anticancer properties. This protocol details a reliable method for the preparation of this important synthetic intermediate.
Experimental Protocols
Part 1: Synthesis of Mucochloric Acid from Furfural
This procedure outlines the oxidation and chlorination of furfural to produce mucochloric acid, the key precursor for the subsequent cyclization step.
Materials:
-
Furfural
-
Hydrochloric acid (concentrated)
-
Chlorine gas
-
Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Gas inlet tube
-
Mechanical stirrer
-
Thermometer
-
Cooling bath
-
Büchner funnel and flask
Procedure:
-
In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, and a thermometer.
-
Charge the flask with a concentrated aqueous solution of hydrochloric acid.
-
Cool the solution to a temperature between 60-110°C using a suitable heating/cooling system.[2]
-
Begin vigorous stirring and start bubbling chlorine gas into the solution.
-
Concurrently, slowly add furfural to the reaction mixture. A molar ratio of at least 6:1 of chlorine to furfural is recommended.[2]
-
Maintain the reaction temperature throughout the addition.
-
After the addition is complete, continue stirring and chlorine gas flow for a short period to ensure complete reaction.
-
Cool the resulting solution to precipitate the mucochloric acid.
-
Collect the precipitated solid by suction filtration using a Büchner funnel.
-
Wash the solid with cold water and dry under reduced pressure.
Part 2: Synthesis of this compound
This part describes the cyclization of mucochloric acid with methylhydrazine to form the final product.
Materials:
-
Mucochloric acid
-
Methylhydrazine
-
Ethanol
-
Sodium hydroxide (for pH adjustment)
-
Hydrochloric acid (for acidification)
-
Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
pH meter or pH paper
-
Büchner funnel and flask
Procedure:
-
Dissolve mucochloric acid in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add methylhydrazine to the solution at room temperature with stirring. An equimolar amount or a slight excess of methylhydrazine is typically used.
-
After the initial reaction, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
If necessary, adjust the pH of the solution to neutral or slightly basic with a sodium hydroxide solution to ensure the carboxylic acid is in its salt form for solubility.
-
Filter off any insoluble byproducts.
-
Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3 to precipitate the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by suction filtration.
-
Wash the product with cold water and dry under vacuum to yield this compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound and its precursor. Please note that actual yields may vary depending on reaction scale and conditions.
| Parameter | Mucochloric Acid | This compound |
| Molecular Formula | C4H2Cl2O3 | C6H6N2O3[1][3] |
| Molecular Weight | 168.96 g/mol | 154.12 g/mol [1][3] |
| Typical Yield | 70-85% | 60-75% |
| Appearance | White to off-white solid | White to pale yellow solid |
| Melting Point | 125-127 °C | >200 °C (decomposes) |
| Purity (by HPLC) | >95% | >95%[1] |
Mandatory Visualization
References
Application Notes and Protocols for the Analytical Detection of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a heterocyclic compound of interest in pharmaceutical research, notably for its activity as an inhibitor of the Activator Protein-1 (AP-1) signaling pathway. Accurate and precise analytical methods are crucial for the characterization, quantification, and quality control of this compound in various matrices, including in-process samples, final drug substance, and biological fluids for pharmacokinetic studies.
This document provides detailed application notes and experimental protocols for the detection and quantification of this compound utilizing High-Performance Liquid Chromatography (HPLC) with UV detection. Additionally, a conceptual framework for a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is presented.
Analytical Methodologies
A robust analytical method is essential for the reliable quantification of this compound. Below are protocols for a recommended HPLC-UV method and a proposed LC-MS/MS method for higher sensitivity and selectivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis and quantification of this compound in bulk drug substance and formulation samples. The methodology is adapted from established methods for structurally similar pyridazinone derivatives.
Instrumentation and Chromatographic Conditions:
| Parameter | Recommended Setting |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Lux Amylose-2® (50 mm × 4.6 mm I.D., 3 μm particle size) or equivalent C18 column |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (90:10, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 μL |
| Run Time | 10 minutes |
Illustrative Quantitative Data:
The following table summarizes the expected performance characteristics of this HPLC-UV method. Note: This data is illustrative and should be confirmed during method validation.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Protocol: HPLC-UV Analysis
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Drug Substance: Accurately weigh and dissolve the sample in methanol to a known concentration within the calibration range.
-
Formulation: Extract the active ingredient from the formulation matrix using a suitable solvent (e.g., methanol). Dilute the extract with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For bioanalytical applications requiring high sensitivity and selectivity, such as the analysis of plasma or tissue samples, an LC-MS/MS method is recommended. The following provides a starting point for method development.
Conceptual Instrumentation and Conditions:
| Parameter | Proposed Setting |
| LC System | UPLC system (e.g., Waters Acquity) |
| MS System | Triple Quadrupole Mass Spectrometer |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation from matrix components |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| MRM Transitions | To be determined by infusion of a standard solution. Expected precursor ion [M+H]⁺ at m/z 155.04 or [M-H]⁻ at m/z 153.03. |
Experimental Protocol: LC-MS/MS Method Development
-
Tuning and Optimization:
-
Infuse a standard solution of this compound into the mass spectrometer to determine the optimal ionization mode and to identify the precursor and product ions for Multiple Reaction Monitoring (MRM).
-
-
Chromatographic Method Development:
-
Develop a gradient elution method to achieve good peak shape and separation from endogenous matrix components.
-
-
Sample Preparation (for Plasma):
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to precipitate proteins. Evaporate the supernatant and reconstitute in the initial mobile phase.
-
Solid-Phase Extraction (SPE): Utilize a suitable SPE cartridge to extract the analyte from the plasma matrix, providing a cleaner sample and potentially improving sensitivity.
-
-
Method Validation:
-
Validate the method according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability.
-
Signaling Pathway and Experimental Workflow
AP-1 Signaling Pathway Inhibition
This compound has been identified as an inhibitor of the AP-1 (Activator Protein-1) signaling pathway. AP-1 is a transcription factor that regulates the expression of genes involved in cellular processes such as proliferation, differentiation, and apoptosis.[1] The pathway is activated by various stimuli, including growth factors and stress signals, which trigger a cascade of protein kinases.
Caption: AP-1 signaling pathway and point of inhibition.
General Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound.
Caption: General workflow for analytical testing.
References
Application Notes and Protocols for the Purification of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. The following sections offer guidance on various purification techniques, including recrystallization and chromatographic methods, to obtain a high-purity product suitable for research, development, and analytical purposes.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The purity of this compound is critical for accurate biological evaluation and consistent results in downstream applications. This guide outlines standard laboratory techniques that can be optimized to achieve the desired purity.
Purification Strategies
The primary methods for purifying solid organic compounds like this compound are recrystallization and chromatography. The choice of method depends on the nature and quantity of impurities, as well as the required final purity.
Recrystallization
Recrystallization is a widely used technique for purifying solid compounds.[1] The principle relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. For pyridazinone derivatives, ethanol is a commonly cited solvent for recrystallization.[2]
Key Considerations for Solvent Selection:
-
The target compound should be highly soluble at elevated temperatures and sparingly soluble at low temperatures.
-
Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).
-
The solvent should not react with the compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Two common recrystallization methods are Cooling Crystallization and Anti-Solvent Crystallization.[3]
Experimental Protocol 1: Cooling Recrystallization
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the solvent near its boiling point to facilitate dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization in the funnel.
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1]
-
Further Cooling: To maximize the yield, place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Experimental Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dimethyl sulfoxide (DMSO) or methanol).[3]
-
Anti-Solvent Addition: Slowly add a "poor" solvent (an "anti-solvent"), in which the compound is insoluble (e.g., water), to the solution with stirring until the solution becomes slightly turbid.[3]
-
Crystal Growth: Allow the solution to stand undisturbed to promote crystal formation.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Recrystallization protocol.
Chromatographic Techniques
Chromatography is a powerful purification technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For a carboxylic acid-containing molecule, High-Performance Liquid Chromatography (HPLC) and Ion-Exchange Chromatography are suitable methods.[4]
Experimental Protocol 3: Preparative Reversed-Phase HPLC (RP-HPLC)
Reversed-phase HPLC is a common method for purifying polar organic compounds. An ion-suppressing agent is often added to the mobile phase to ensure the carboxylic acid is in its neutral form, leading to better retention and peak shape.[4]
-
Stationary Phase: C18 silica gel column.
-
Mobile Phase: A gradient of methanol or acetonitrile in water. To suppress the ionization of the carboxylic acid, add a small amount of an acid like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase.
-
Sample Preparation: Dissolve the crude compound in a minimal amount of the initial mobile phase or a compatible solvent. Filter the sample solution through a 0.45 µm filter before injection.
-
Gradient Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase to elute the compound. The optimal gradient will need to be developed based on analytical scale separations.
-
Fraction Collection: Collect fractions corresponding to the main peak of the target compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Further purification may be needed to remove the ion-pairing agent if used.
Data Presentation
The efficiency of each purification technique should be evaluated by measuring the yield and purity. Purity can be assessed by methods such as HPLC, melting point analysis, or NMR spectroscopy.
| Purification Technique | Starting Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Cooling Recrystallization (Ethanol) | Data not available | Data not available | Data not available | Purity and yield are highly dependent on the initial purity and the precise execution of the protocol. |
| Anti-Solvent Crystallization | Data not available | Data not available | Data not available | Useful when a single good solvent for cooling recrystallization cannot be found. |
| Preparative RP-HPLC | Data not available | Data not available | Data not available | Can achieve very high purity but may be less suitable for very large quantities. |
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound.
References
Application Notes and Protocols for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Important Disclaimer: There is currently no available scientific literature detailing the use of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in cell culture applications. The following information pertains to the similarly named but structurally distinct compound, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid , which has documented biological activity. Researchers should exercise caution and verify the identity of their compounds.
Introduction to 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a natural product isolated from Cordyceps bassiana. It has demonstrated anti-inflammatory properties by acting as an inhibitor of the Activator Protein-1 (AP-1) transcription factor.[1][2] This inhibition leads to the downregulation of downstream targets, most notably cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[2] Its potential applications in research extend to studies on atopic dermatitis and other inflammatory conditions.[1][2] The compound has also been noted for a range of other potential bioactivities, including anti-cancer, anti-oxidative, and anti-angiogenic effects.[1]
Chemical Structure:
-
This compound (Requested Compound - No Biological Data Available)
-
CAS: 100047-66-3
-
-
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (Alternative Compound - Data Available)
-
Molecular Formula: C₇H₇NO₃
-
Molecular Weight: 153.14 g/mol
-
Mechanism of Action
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its anti-inflammatory effects by targeting the AP-1 signaling pathway. AP-1 is a transcription factor that plays a crucial role in regulating the expression of genes involved in inflammation, proliferation, and apoptosis. In inflammatory conditions, stimuli such as lipopolysaccharide (LPS) can activate signaling cascades that lead to the activation of AP-1. Activated AP-1 then binds to the promoter regions of target genes, such as COX-2, initiating their transcription. By inhibiting AP-1, 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid prevents the transcription of COX-2, thereby reducing the production of prostaglandins, which are key mediators of inflammation.
Data Presentation
The following table summarizes the quantitative data for the effects of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid on RAW264.7 macrophages.
| Parameter | Cell Line | Stimulant | Compound Concentration | Observed Effect | Reference |
| AP-1 Luciferase Activity | RAW264.7 | LPS | 200-400 µM | Significant suppression | [2] |
| COX-2 mRNA Expression | RAW264.7 | LPS | 200-400 µM | Downregulation | [2] |
| TNF-α Expression | RAW264.7 | LPS | 200-400 µM | No significant effect | [2] |
Experimental Protocols
Cell Culture
The murine macrophage cell line RAW264.7 is a suitable model for studying the anti-inflammatory effects of this compound.
-
Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, detach them using a cell scraper. Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at a suitable subcultivation ratio (e.g., 1:3 to 1:6).
Preparation of Stock Solution
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Procedure: Prepare a high-concentration stock solution (e.g., 50 mM) by dissolving the compound in sterile DMSO.
-
Storage: Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Experimental Workflow for Assessing Anti-inflammatory Activity
AP-1 Activity Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of AP-1.
-
Cell Transfection: Co-transfect RAW264.7 cells with an AP-1 luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Seeding: Seed the transfected cells into 24-well plates and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (e.g., 100, 200, 400 µM) for 1-2 hours.
-
Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce AP-1 activity and incubate for 6-8 hours.
-
Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
COX-2 mRNA Expression Analysis (Quantitative PCR)
This method quantifies the levels of COX-2 mRNA.
-
Cell Seeding and Treatment: Seed RAW264.7 cells in 6-well plates. After adherence, pre-treat with the compound followed by LPS stimulation (e.g., for 4-6 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using SYBR Green or a probe-based assay with primers specific for murine COX-2 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Example Murine COX-2 Primers:
-
Forward: 5'-GGAGAGACTATCAAGATAGTGATC-3'
-
Reverse: 5'-ATGGTCAGTAGACTTTTACAGCTC-3'
-
-
-
Data Analysis: Calculate the relative expression of COX-2 mRNA using the ΔΔCt method.
Concluding Remarks
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a promising compound for in vitro studies of inflammation, particularly those involving the AP-1 and COX-2 signaling pathways. The provided protocols offer a framework for researchers to investigate its biological effects in a cell culture setting. It is crucial to perform dose-response and time-course experiments to determine the optimal conditions for specific experimental setups. As with any experimental work, appropriate controls, including vehicle controls (DMSO), should be included to ensure the validity of the results.
References
Application Notes and Protocols for In Vivo Studies with 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Disclaimer: To date, no specific in vivo studies have been published for 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. The following application notes and protocols are based on established methodologies for preclinical assessment of analogous pyridazinone derivatives, which have shown potential as anti-inflammatory, analgesic, and anticancer agents.[1][2][3][4] Researchers should adapt these guidelines based on emerging in vitro and in vivo data for the specific compound.
I. Application Notes
Preclinical Rationale
Pyridazinone derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities.[4] Analogues of this compound have demonstrated potent anti-inflammatory and analgesic effects in various animal models.[3][5] The proposed mechanism of action for some of these derivatives involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and phosphodiesterases (PDEs).[3][6] Therefore, in vivo studies are warranted to evaluate the therapeutic potential of this compound in inflammatory and pain-related disorders.
Potential Therapeutic Indications
Based on the pharmacological profile of related compounds, this compound could be investigated for the following indications:
-
Inflammatory Disorders: Rheumatoid arthritis, osteoarthritis, and other inflammatory conditions.
-
Pain Management: Neuropathic pain and inflammatory pain.
-
Oncology: As a potential adjunct therapy due to the antiproliferative effects observed in some pyridazinone derivatives.[7]
Summary of Preclinical Data for Analogous Compounds
The following table summarizes representative in vivo data from studies on structurally related pyridazinone derivatives. This information can serve as a reference for designing initial efficacy and pharmacokinetic studies.
| Compound Class | Animal Model | Dosing Regimen | Key Outcomes |
| Pyrido[2,3-d]pyrimidine Derivatives | Nude Mice (Cancer Xenograft) | 50-100 mg/kg, p.o., daily | Significant inhibition of tumor growth and increased survival.[7] |
| Pyridazinone Derivatives | Rat (Carrageenan-induced paw edema) | 100 mg/kg | Significant reduction in paw edema, comparable to standard anti-inflammatory drugs.[8] |
| Pyridazine Sulphonamides | Rat (Carrageenan-induced paw edema) | Not specified | Significant anti-inflammatory activities, superior to celecoxib in some cases.[9] |
| Isatin Derivatives | Rat (Carrageenan-induced paw edema) | 100 mg/kg | 63-65% reduction in paw edema.[8] |
II. Experimental Protocols
General Guidelines
-
Animal Models: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Compound Formulation: The solubility of this compound should be determined to prepare a suitable vehicle for administration (e.g., 0.5% carboxymethylcellulose, saline with a solubilizing agent).
-
Route of Administration: Oral (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) administration routes can be considered based on the physicochemical properties of the compound and the experimental design.
Protocol 1: Evaluation of Anti-inflammatory Activity in a Carrageenan-Induced Paw Edema Model
This model is widely used to assess the acute anti-inflammatory effects of novel compounds.[8][9]
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
Carrageenan (1% w/v in sterile saline)
-
Pletysmometer or digital calipers
-
Standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib)
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: this compound (e.g., 25, 50, 100 mg/kg, p.o.)
-
Group III: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Drug Administration: Administer the test compound or vehicle orally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol 2: Assessment of Analgesic Activity using the Hot Plate Test
This method is suitable for evaluating central analgesic effects.
Materials:
-
Mice (20-25 g)
-
This compound
-
Vehicle
-
Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)
-
Standard analgesic drug (e.g., Morphine)
Procedure:
-
Baseline Measurement: Determine the baseline reaction time for each mouse by placing it on the hot plate and recording the time until it licks its paws or jumps. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Grouping and Administration: Group the animals and administer the test compound, vehicle, or standard drug as described in Protocol 1.
-
Post-treatment Measurement: Measure the reaction time on the hot plate at 30, 60, 90, and 120 minutes after drug administration.
-
Data Analysis: Compare the mean reaction times of the treated groups with the vehicle control group.
Protocol 3: Preliminary Pharmacokinetic Study in Rodents
A preliminary pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g) with jugular vein cannulation
-
This compound
-
Vehicle
-
Analytical method for quantification of the compound in plasma (e.g., LC-MS/MS)
Procedure:
-
Dosing: Administer a single dose of this compound intravenously (e.g., 2 mg/kg) and orally (e.g., 10 mg/kg) to different groups of rats.
-
Blood Sampling: Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80 °C until analysis.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.
III. Visualizations
Proposed Signaling Pathway
Based on the known mechanisms of related anti-inflammatory compounds, this compound may exert its effects by inhibiting the COX pathway, thereby reducing the production of prostaglandins.
Caption: Potential mechanism of action via COX inhibition.
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a novel compound.
Caption: General workflow for in vivo efficacy studies.
References
- 1. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Exploring the therapeutic potential of pyridazinone derivatives: A comprehensive review | EurekAlert! [eurekalert.org]
- 5. Synthesis and biological evaluation of new heteroaryl carboxylic acid derivatives as anti-inflammatory-analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a versatile heterocyclic building block that holds significant promise in the field of medicinal chemistry. The core structure, a pyridazinone ring, is a well-established pharmacophore found in numerous compounds with diverse biological activities.[1] Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The carboxylic acid functional group at the 3-position serves as a convenient point for chemical modification, rendering it an excellent starting material for the construction of compound libraries aimed at drug discovery.[3]
This document provides detailed application notes and experimental protocols for the utilization of this compound as a foundational element in the synthesis of bioactive molecules, with a particular focus on the preparation of carboxamide derivatives.
Key Applications
The principal utility of this compound lies in its role as a scaffold for generating novel therapeutic candidates. Its derivatives are actively being investigated for a range of biological effects:
-
Anti-inflammatory Agents: Carboxamide derivatives of the pyridazinone core have been shown to possess potent anti-inflammatory effects, often through the modulation of key signaling pathways.[2]
-
Anticancer Agents: The pyridazinone motif is a characteristic feature of various compounds that exhibit cytotoxic activity against a range of cancer cell lines.[4]
-
Enzyme Inhibitors: The structural attributes of this building block make it an attractive starting point for the rational design of specific enzyme inhibitors.
Experimental Protocols
The following protocols exemplify the application of this compound in the synthesis of more elaborate molecular structures.
Protocol 1: General Procedure for the Synthesis of N-Aryl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamides
This protocol outlines a general method for the amide coupling of this compound with a variety of substituted anilines to produce a library of N-aryl carboxamides.
Reaction Scheme:
A solution of this compound and a substituted aniline is treated with a coupling agent and a base to yield the corresponding N-aryl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline, 4-methoxyaniline, 3-chloroaniline)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
To this solution, add the desired substituted aniline (1.1 equivalents), followed by HATU (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Stir the resulting mixture at ambient temperature for a period of 12 to 24 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is deemed complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product is then purified by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate), to yield the pure N-aryl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide.
-
The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Representative Yields for Amide Coupling Reactions
| Entry | Substituted Aniline | Product | Illustrative Yield (%) |
| 1 | 4-Fluoroaniline | N-(4-Fluorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | 85 |
| 2 | 4-Methoxyaniline | N-(4-Methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | 82 |
| 3 | 3-Chloroaniline | N-(3-Chlorophenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | 88 |
Note: These yields are provided for illustrative purposes and may differ based on the specific substrates and reaction conditions employed.
Mandatory Visualizations
Signaling Pathway
Certain derivatives of this compound have been identified as inhibitors of the JNK2-NF-κB/MAPK signaling cascade, a key pathway involved in the inflammatory response.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Testing the Efficacy of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a small molecule inhibitor identified as a promising therapeutic candidate due to its anti-inflammatory properties. This compound functions as an Activator Protein-1 (AP-1) inhibitor, which subsequently downregulates the expression of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1] The modulation of the AP-1/COX-2 signaling pathway suggests its potential utility in the treatment of inflammatory conditions such as atopic dermatitis.[1]
These application notes provide a comprehensive experimental framework to rigorously evaluate the efficacy of this compound, encompassing both in vitro and in vivo studies. The detailed protocols and data presentation guidelines are intended to assist researchers in obtaining robust and reproducible results for the preclinical assessment of this compound.
Mechanism of Action: AP-1 Inhibition
The primary mechanism of action for this compound is the inhibition of the transcription factor AP-1. AP-1 plays a critical role in mediating inflammatory responses by regulating the expression of pro-inflammatory genes, including COX-2. By inhibiting AP-1, the compound effectively suppresses the downstream inflammatory cascade.
Caption: AP-1 signaling pathway and the inhibitory action of the test compound.
Experimental Design Workflow
A tiered approach is recommended to comprehensively evaluate the efficacy of this compound. The workflow progresses from initial in vitro characterization to more complex cellular and in vivo models.
Caption: A stepwise experimental workflow for efficacy testing.
In Vitro Efficacy Studies
AP-1 Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of the test compound on AP-1 transcriptional activity.
Protocol:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells with an AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 6 hours to induce AP-1 activity.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the AP-1 luciferase activity to the Renilla luciferase activity.
Data Presentation:
| Concentration (µM) | Normalized Luciferase Activity (RLU) | % Inhibition |
| Vehicle Control | [Value] | 0 |
| 0.1 | [Value] | [Value] |
| 1 | [Value] | [Value] |
| 10 | [Value] | [Value] |
| 100 | [Value] | [Value] |
COX-2 Expression Analysis (qPCR and Western Blot)
Objective: To determine the effect of the test compound on COX-2 mRNA and protein expression.
Protocol:
-
Quantitative PCR (qPCR):
-
Seed RAW264.7 cells and treat with the test compound and LPS as described above.
-
After 4 hours of LPS stimulation, isolate total RNA using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for COX-2 and a housekeeping gene (e.g., GAPDH).
-
Calculate the relative fold change in COX-2 mRNA expression using the ΔΔCt method.
-
-
Western Blot:
-
Seed RAW264.7 cells and treat with the test compound and LPS as described above.
-
After 24 hours of LPS stimulation, lyse the cells and determine the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against COX-2 and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
-
Data Presentation:
Table 2.1: Relative COX-2 mRNA Expression
| Concentration (µM) | Fold Change vs. Vehicle |
|---|---|
| Vehicle Control | 1 |
| 0.1 | [Value] |
| 1 | [Value] |
| 10 | [Value] |
| 100 | [Value] |
Table 2.2: Relative COX-2 Protein Expression
| Concentration (µM) | Relative Band Intensity |
|---|---|
| Vehicle Control | 1 |
| 0.1 | [Value] |
| 1 | [Value] |
| 10 | [Value] |
| 100 | [Value] |
Pro-inflammatory Cytokine Release Assay (ELISA)
Objective: To measure the effect of the test compound on the secretion of pro-inflammatory cytokines.
Protocol:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1 monocytes).
-
Pre-treat cells with the test compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits.
Data Presentation:
| Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | [Value] | [Value] | [Value] |
| 0.1 | [Value] | [Value] | [Value] |
| 1 | [Value] | [Value] | [Value] |
| 10 | [Value] | [Value] | [Value] |
| 100 | [Value] | [Value] | [Value] |
In Vivo Efficacy Study: Atopic Dermatitis Mouse Model
Objective: To evaluate the therapeutic efficacy of the test compound in a preclinical model of atopic dermatitis.
Protocol:
-
Use a suitable mouse strain (e.g., BALB/c or NC/Nga).
-
Induce atopic dermatitis-like skin lesions by repeated topical application of an allergen, such as ovalbumin (OVA) or house dust mite (HDM) extract, along with a skin barrier disruptor (e.g., sodium dodecyl sulfate).
-
Once skin lesions are established, topically apply a cream or ointment formulation of this compound (e.g., at 0.1%, 0.5%, and 1% w/w) or a vehicle control to the affected area daily for a specified period (e.g., 14 days). A positive control group treated with a standard-of-care therapeutic (e.g., a topical corticosteroid) should be included.
-
Monitor and score the severity of skin lesions (e.g., erythema, edema, excoriation, dryness) throughout the treatment period.
-
At the end of the study, collect skin biopsies for histological analysis (H&E staining for epidermal thickness and inflammatory cell infiltration) and measurement of inflammatory markers (e.g., cytokine levels by ELISA or qPCR).
-
Measure serum IgE levels.
Data Presentation:
Table 4.1: Clinical Skin Score
| Treatment Group | Day 0 | Day 7 | Day 14 |
|---|---|---|---|
| Vehicle Control | [Value] | [Value] | [Value] |
| Test Compound (0.1%) | [Value] | [Value] | [Value] |
| Test Compound (0.5%) | [Value] | [Value] | [Value] |
| Test Compound (1%) | [Value] | [Value] | [Value] |
| Positive Control | [Value] | [Value] | [Value] |
Table 4.2: Histological and Biomarker Analysis
| Treatment Group | Epidermal Thickness (µm) | Inflammatory Cell Infiltrate (cells/mm²) | Skin TNF-α (pg/mg tissue) | Serum IgE (ng/mL) |
|---|---|---|---|---|
| Vehicle Control | [Value] | [Value] | [Value] | [Value] |
| Test Compound (0.1%) | [Value] | [Value] | [Value] | [Value] |
| Test Compound (0.5%) | [Value] | [Value] | [Value] | [Value] |
| Test Compound (1%) | [Value] | [Value] | [Value] | [Value] |
| Positive Control | [Value] | [Value] | [Value] | [Value] |
Conclusion
The described experimental design provides a robust framework for the preclinical evaluation of this compound's efficacy as a potential therapeutic for inflammatory conditions. By systematically progressing from mechanistic in vitro assays to a relevant in vivo disease model, researchers can generate the comprehensive data package necessary for further drug development. The standardized protocols and data presentation formats will ensure clarity, comparability, and reproducibility of the findings.
References
Application Notes and Protocols for 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid in Animal Models
Disclaimer: Publicly available scientific literature and patent databases do not contain specific studies detailing the dosage and administration of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS: 100047-66-3) in animal models. The following application notes and protocols are therefore based on the known biological activities of the broader class of pyridazinone derivatives and are intended to serve as a foundational guide for researchers. It is imperative that investigators conduct dose-finding and toxicology studies to establish the safety and efficacy of this specific compound before commencing formal experimentation.
Introduction
This compound is a heterocyclic compound belonging to the pyridazinone class.[1][2] While direct biological data for this specific molecule is scarce, pyridazinone derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide array of pharmacological activities.[3][4] These activities include anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[3][4] Notably, many pyridazinone compounds have been investigated for their anti-inflammatory properties, often linked to the inhibition of key inflammatory mediators.[3][5][6][7]
Potential Therapeutic Applications in Animal Models
Based on the activities of structurally related compounds, this compound could be investigated in various animal models of disease, including but not limited to:
-
Inflammatory Disorders: Acute and chronic inflammation models, such as carrageenan-induced paw edema, collagen-induced arthritis, and lipopolysaccharide (LPS)-induced systemic inflammation.
-
Pain and Analgesia: Models of nociceptive and inflammatory pain.
-
Oncology: Xenograft and syngeneic models of various cancers.
-
Cardiovascular Diseases: Models of hypertension and thrombosis.
Data Presentation: Proposed Dosage and Administration in Rodent Models
The following table provides a hypothetical starting point for the dosage and administration of this compound in common rodent models for the investigation of its potential anti-inflammatory activity. These values are extrapolated from studies on other pyridazinone derivatives and should be optimized through rigorous dose-response experiments.
| Parameter | Mouse | Rat |
| Route of Administration | Oral (gavage), Intraperitoneal (IP) | Oral (gavage), Intraperitoneal (IP) |
| Vehicle | 0.5% Carboxymethylcellulose (CMC) in water, Dimethyl sulfoxide (DMSO) followed by dilution in saline or corn oil | 0.5% Carboxymethylcellulose (CMC) in water, Dimethyl sulfoxide (DMSO) followed by dilution in saline or corn oil |
| Proposed Dose Range (for efficacy studies) | 10 - 100 mg/kg | 10 - 100 mg/kg |
| Administration Volume | 5 - 10 mL/kg | 5 - 10 mL/kg |
| Frequency of Administration | Single dose or once daily | Single dose or once daily |
Experimental Protocols
Protocol 1: Evaluation of Anti-inflammatory Activity in a Rat Model of Carrageenan-Induced Paw Edema
This protocol outlines a general procedure to assess the potential anti-inflammatory effects of this compound.
1. Animal Model:
-
Species: Male Wistar or Sprague-Dawley rats
-
Weight: 180-220 g
-
Acclimatization: Minimum of 7 days with free access to food and water.
2. Materials:
-
This compound
-
Vehicle (e.g., 0.5% CMC in distilled water)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Carrageenan (1% w/v in sterile saline)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles
3. Experimental Procedure:
-
Fast the animals overnight with free access to water before the experiment.
-
Randomly divide the animals into experimental groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Positive control (Indomethacin)
-
Groups 3-5: Test compound at varying doses (e.g., 10, 30, and 100 mg/kg)
-
-
Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
One hour after treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
4. Data Analysis:
-
Express the results as mean ± standard error of the mean (SEM).
-
Analyze the data using one-way analysis of variance (ANOVA) followed by a suitable post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group.
-
A p-value of < 0.05 is typically considered statistically significant.
Mandatory Visualizations
Signaling Pathway
Caption: Hypothesized anti-inflammatory signaling pathway of pyridazinone derivatives.
Experimental Workflow
Caption: Workflow for evaluating anti-inflammatory activity in vivo.
References
- 1. This compound;CAS No.:100047-66-3 [chemshuttle.com]
- 2. scbt.com [scbt.com]
- 3. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sarpublication.com [sarpublication.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
High-Throughput Screening Assays for 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and its analogs. The provided methodologies focus on the primary known mechanism of action for the parent compound, as well as other potential biological targets for the broader pyridazinone chemical class.
Introduction
This compound is a small molecule that has been identified as an inhibitor of the Activator Protein-1 (AP-1) signaling pathway, leading to the downregulation of Cyclooxygenase-2 (COX-2) expression. The AP-1 transcription factor is a critical regulator of genes involved in inflammation, cellular proliferation, and apoptosis, making it a compelling target for therapeutic intervention in various diseases, including inflammatory disorders and cancer.
The pyridazinone scaffold is also present in compounds with a wide range of biological activities, including modulation of GABA-A receptors and inhibition of phosphodiesterase (PDE) enzymes. Therefore, this document outlines HTS assays for these potential targets to facilitate the comprehensive screening of analog libraries derived from this compound.
Primary Target: AP-1 Signaling Pathway
Application Note 1: AP-1 Transcriptional Activity Inhibition Assay
This application note describes a cell-based luciferase reporter assay for the high-throughput screening of compounds that inhibit AP-1 transcriptional activity. The assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an AP-1 response element. Inhibition of the AP-1 pathway by test compounds results in a decrease in luciferase expression, which is quantified as a reduction in luminescence.
Signaling Pathway Diagram
Caption: AP-1 signaling pathway and point of inhibition.
Experimental Protocol: AP-1 Luciferase Reporter Assay
Materials:
-
AP-1 Luciferase Reporter HEK293 stable cell line
-
DMEM supplemented with 10% FBS, 1% Penicillin/Streptomycin, and 3 µg/ml Puromycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Test compounds (analogs of this compound)
-
Dual-Luciferase® Reporter Assay System
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture AP-1 Luciferase Reporter HEK293 cells to 80-90% confluency.
-
Harvest cells and seed into white, opaque microplates at a density of 5 x 10^4 cells/well in 100 µl of growth medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of test compounds in assay medium.
-
Add test compounds to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
-
Cell Stimulation:
-
Pre-treat cells with test compounds for 1-2 hours.
-
Stimulate cells with a final concentration of 50 nM PMA to activate the AP-1 pathway.
-
Incubate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the culture medium and add passive lysis buffer.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Add the firefly luciferase substrate to each well and measure luminescence.
-
Add the Stop & Glo® reagent and measure Renilla luminescence for normalization.
-
Data Presentation: AP-1 Inhibition by Test Compounds
| Compound ID | Concentration (µM) | Firefly Luciferase Signal (RLU) | Renilla Luciferase Signal (RLU) | Normalized AP-1 Activity (%) | % Inhibition |
| Vehicle | - | 1,500,000 | 50,000 | 100 | 0 |
| Analog-001 | 10 | 300,000 | 48,000 | 20.8 | 79.2 |
| Analog-002 | 10 | 1,200,000 | 51,000 | 78.4 | 21.6 |
| Analog-003 | 10 | 650,000 | 49,000 | 44.2 | 55.8 |
| Positive Ctrl | 1 | 150,000 | 47,000 | 10.6 | 89.4 |
HTS Workflow Diagram
Caption: HTS workflow for the AP-1 luciferase reporter assay.
Secondary Target: Phosphodiesterase 5 (PDE5)
Application Note 2: PDE5 Inhibition Assay
This application note details a fluorescence polarization (FP)-based HTS assay to identify inhibitors of Phosphodiesterase 5 (PDE5). The assay measures the displacement of a fluorescently labeled cGMP tracer from the PDE5 active site by a test compound. Inhibition of the tracer binding leads to a decrease in fluorescence polarization, providing a quantitative measure of the compound's inhibitory activity.
Experimental Protocol: PDE5 Fluorescence Polarization Assay
Materials:
-
Recombinant human PDE5 catalytic domain
-
Fluorescently labeled cGMP tracer
-
Assay Buffer: 10 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij 35, 1 mM DTT
-
Test compounds
-
Sildenafil (positive control)
-
384-well, low-volume, black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound Plating:
-
Dispense 50 nL of test compounds and controls into the wells of a 384-well plate.
-
-
Enzyme and Tracer Preparation:
-
Prepare a solution of PDE5 enzyme and the fluorescent tracer in the assay buffer. Optimal concentrations should be determined empirically.
-
-
Assay Reaction:
-
Add 5 µL of the enzyme/tracer solution to each well.
-
Mix gently and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader.
-
Data Presentation: PDE5 Inhibition by Test Compounds
| Compound ID | Concentration (µM) | Fluorescence Polarization (mP) | % Inhibition |
| No Enzyme | - | 50 | N/A |
| Vehicle | - | 350 | 0 |
| Analog-004 | 10 | 150 | 66.7 |
| Analog-005 | 10 | 320 | 10.0 |
| Analog-006 | 10 | 200 | 50.0 |
| Sildenafil | 0.1 | 75 | 91.7 |
Tertiary Target: GABA-A Receptor Modulation
Application Note 3: GABA-A Receptor Positive Allosteric Modulator Assay
This application note outlines a cell-based, high-throughput functional assay to identify positive allosteric modulators (PAMs) of the GABA-A receptor. The assay utilizes a cell line stably expressing a specific GABA-A receptor subtype and a fluorescent membrane potential dye. PAMs enhance the GABA-induced chloride influx, leading to membrane depolarization and an increase in fluorescence.[1]
Experimental Protocol: GABA-A Receptor Membrane Potential Assay
Materials:
-
HEK293 cells stably expressing a GABA-A receptor subtype (e.g., α1β2γ2)
-
Fluorescent membrane potential dye kit
-
GABA
-
Diazepam (positive control)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
384-well, black, clear-bottom plates
-
Fluorescence imaging plate reader (FLIPR) or equivalent
Procedure:
-
Cell Seeding:
-
Seed cells into 384-well plates and incubate overnight.
-
-
Dye Loading:
-
Remove culture medium and add the membrane potential dye solution.
-
Incubate for 60 minutes at 37°C.
-
-
Compound Addition and Signal Detection:
-
Place the plate in the FLIPR instrument.
-
Record a baseline fluorescence reading.
-
Add test compounds followed by a sub-maximal concentration of GABA (e.g., EC20).
-
Monitor the change in fluorescence intensity over time.
-
Data Presentation: GABA-A Receptor Modulation by Test Compounds
| Compound ID | Concentration (µM) | Peak Fluorescence Response (RFU) | % Potentiation |
| GABA (EC20) | 0.1 | 5,000 | 0 |
| Analog-007 | 10 | 12,000 | 140 |
| Analog-008 | 10 | 5,500 | 10 |
| Analog-009 | 10 | 9,000 | 80 |
| Diazepam | 1 | 15,000 | 200 |
Logical Relationship Diagram for PAM Screening
References
Troubleshooting & Optimization
stability issues of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Rapid degradation of the compound in solution.
Question: I am observing a rapid loss of my compound, this compound, after preparing my stock solution. What could be the cause?
Answer: Rapid degradation of this compound in solution can be attributed to several factors, primarily pH, solvent, temperature, and light exposure. The pyridazinone ring and the carboxylic acid functional group can be susceptible to hydrolysis under certain conditions.
Recommendations:
-
pH of the Solution: The stability of heterocyclic compounds can be highly pH-dependent.[1][2] It is crucial to control the pH of your solution. For initial experiments, it is recommended to prepare solutions in a buffered system, starting with a slightly acidic pH (e.g., pH 4-6) and evaluating stability. Avoid highly acidic or alkaline conditions until their impact has been assessed.
-
Solvent Selection: While DMSO is a common solvent for initial stock solutions, its long-term stability may be a concern. For aqueous experiments, the use of appropriate buffers is critical. If using co-solvents, ensure they are of high purity and do not promote degradation.
-
Storage Temperature: As a general guideline, stock solutions of this compound should be stored at low temperatures. One supplier suggests that stock solutions can be stored at -80°C for up to 6 months or at -20°C for one month when stored under a nitrogen atmosphere.[3] Another indicates storage of the solid compound at 2-8°C.[4] For working solutions, it is advisable to prepare them fresh and use them promptly.
-
Exclusion of Oxygen: The pyridazinone structure may be susceptible to oxidation. For long-term storage of stock solutions, degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]
Question: How can I perform a quick assessment of my compound's stability in a new formulation?
Answer: A forced degradation study is a common approach to quickly assess the stability of a compound under various stress conditions.[5][6] This involves exposing the compound to conditions more severe than typical storage to accelerate degradation and identify potential liabilities.
Summary of Forced Degradation Conditions:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
|---|---|---|
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C | Hydrolysis of the pyridazinone ring or decarboxylation. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C | Hydrolysis of the pyridazinone ring. |
| Oxidation | 3% to 30% H₂O₂, room temperature | Oxidation of the heterocyclic ring. |
| Thermal Degradation | Solution heated at 60-80°C | General thermal decomposition. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines)[7] | Photolytic degradation of the ring structure.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for a stock solution of this compound?
A1: Based on supplier information, for optimal stability, stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3] It is also advisable to store the solution under an inert nitrogen atmosphere to prevent oxidation.[3] For daily use, prepare fresh working solutions from the frozen stock.
Q2: Which solvents are recommended for preparing solutions of this compound?
A2: For initial solubilization, high-purity DMSO is commonly used. For aqueous-based assays, subsequent dilution into a buffered solution is recommended. The choice of buffer can significantly impact stability; therefore, screening a range of pH values (e.g., using phosphate or acetate buffers) is advised to find the optimal conditions for your specific application.
Q3: Is this compound sensitive to light?
Q4: How can I monitor the degradation of my compound?
A4: The most common method for monitoring the degradation of a pharmaceutical compound and detecting the formation of degradation products is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6][9][10] An ideal HPLC method should be able to separate the parent compound from all potential degradation products. UV-Vis spectrophotometry can also be used for a preliminary assessment of stability if the degradation products have a different absorption spectrum from the parent compound.
Q5: What are the likely degradation pathways for this molecule?
A5: Based on the structure (a pyridazinone carboxylic acid), the most probable degradation pathways are:
-
Hydrolysis: The amide bond within the pyridazinone ring can be susceptible to hydrolysis, especially under strong acidic or basic conditions. This would lead to ring-opening.
-
Decarboxylation: The carboxylic acid group may be lost under thermal stress.
-
Oxidation: The electron-rich heterocyclic ring system could be prone to oxidation.
-
Photodegradation: Exposure to light, particularly UV, can induce reactions in the heterocyclic ring.[8]
Experimental Protocols & Visualizations
Protocol: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential stability issues.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or an aqueous buffer) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature for a specified time. Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂. Incubate at room temperature for a specified time.
-
Thermal Degradation: Incubate the stock solution at 60°C.
-
Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[7] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Time Point Sampling: Take aliquots from each stress condition at various time points.
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the remaining parent compound and detect the formation of any degradation products.
Caption: Workflow for a forced degradation study.
Potential Degradation Pathways
The following diagram illustrates the hypothetical degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways for the compound.
References
- 1. An unexpected pH effect on the stability of moexipril lyophilized powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound;CAS No.:100047-66-3 [chemshuttle.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. longdom.org [longdom.org]
Technical Support Center: Synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of pyridazinone derivatives can stem from several factors. A systematic approach to troubleshooting this issue is crucial.
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Purity of Starting Materials: The purity of your starting materials, such as the dicarbonyl compound and methylhydrazine, is critical. Impurities can lead to undesired side reactions that consume reactants and lower the yield of the target molecule. It is advisable to use highly pure or freshly purified reagents.
-
Reaction Conditions:
-
Temperature: The reaction temperature should be carefully controlled. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to the degradation of reactants or the product.
-
Solvent: The choice of solvent can significantly influence the reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly employed and often facilitate the cyclization reaction.
-
-
Incomplete Cyclization: The formation of the pyridazinone ring may not go to completion, leaving stable intermediates like hydrazones in the reaction mixture. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can help determine the optimal reaction time to ensure complete conversion.
-
Water Removal: The cyclization step produces water. In certain cases, removing this water using a Dean-Stark apparatus or molecular sieves can shift the equilibrium towards the product, thereby enhancing the yield.
Q2: I am observing a significant amount of an unknown impurity in my final product. What could it be and how can I identify it?
A2: The presence of unknown impurities is a common challenge. Based on the typical synthesis routes for this compound, several possibilities exist:
-
Unreacted Starting Materials: Residual amounts of the initial dicarbonyl compound or methylhydrazine may be present.
-
Regioisomers: If an unsymmetrical dicarbonyl precursor is used, the reaction with methylhydrazine can potentially lead to the formation of a regioisomeric pyridazinone. For example, the methyl group could be on the other nitrogen atom of the pyridazinone ring.
-
Products of Side Reactions: The starting materials or intermediates can undergo unintended reactions. For instance, dicarbonyl compounds can participate in various condensation reactions.
-
Decarboxylation Product: The target molecule is a carboxylic acid, which can be susceptible to decarboxylation under harsh conditions, such as high temperatures, leading to the formation of 1-methyl-1,6-dihydropyridazin-6-one.
To identify the unknown impurity, a combination of analytical techniques is recommended.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful tool for separating the impurity from the main product and obtaining its molecular weight.[1][2] For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable.[2]
Q3: How can I minimize the formation of the regioisomeric impurity?
A3: The formation of regioisomers is a common issue when using substituted hydrazines like methylhydrazine. The regioselectivity of the reaction is influenced by the reaction conditions. A systematic screening of solvents, temperatures, and catalysts can help in identifying conditions that favor the formation of the desired isomer.
Q4: My final product shows the presence of the corresponding methyl ester. What is the likely cause and how can I remove it?
A4: If your synthesis route involves the hydrolysis of a methyl ester precursor to obtain the final carboxylic acid, the presence of the ester as an impurity indicates incomplete hydrolysis. To address this:
-
Reaction Time and Temperature: Ensure that the hydrolysis reaction is allowed to proceed for a sufficient amount of time and at an appropriate temperature to ensure complete conversion.
-
Base/Acid Concentration: The concentration of the acid or base used to catalyze the hydrolysis should be optimized.
-
Purification: If a small amount of the ester impurity remains, it can often be removed by recrystallization or column chromatography. The difference in polarity between the carboxylic acid and the ester should allow for effective separation.
Potential Impurities in the Synthesis of this compound
The following table summarizes the most common potential impurities, their likely origin, and recommended analytical techniques for their detection.
| Impurity Name | Structure | Likely Origin | Recommended Analytical Technique(s) |
| Unreacted Dicarbonyl Precursor | Varies depending on the synthetic route | Incomplete reaction | HPLC, GC-MS |
| Unreacted Methylhydrazine | CH₃NHNH₂ | Incomplete reaction | GC-MS, Derivatization followed by HPLC |
| Hydrazone Intermediate | Varies (open-chain precursor) | Incomplete cyclization | HPLC, LC-MS |
| Regioisomer (2-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid) | Isomer of the final product | Non-regioselective cyclization | HPLC, LC-MS, NMR |
| Decarboxylation Product (1-methyl-1,6-dihydropyridazin-6-one) | C₅H₆N₂O | Decomposition of the final product at high temperatures | HPLC, LC-MS |
| Methyl Ester of the Final Product | C₇H₈N₂O₃ | Incomplete hydrolysis of an ester precursor | HPLC, LC-MS |
Experimental Protocols
A general experimental protocol for a key step in the synthesis of a pyridazinone derivative is provided below. Note that specific conditions will vary depending on the exact starting materials used.
General Protocol for the Cyclization of a γ-Ketoacid with Methylhydrazine:
-
Dissolve the γ-ketoacid (1 equivalent) in a suitable solvent, such as ethanol or glacial acetic acid, in a round-bottom flask equipped with a reflux condenser.
-
Add methylhydrazine (1.1 to 1.5 equivalents) to the solution. The addition may be done dropwise if the reaction is exothermic.
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Heat the reaction mixture to reflux and maintain the temperature for a period determined by reaction monitoring (typically 2-8 hours).
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Monitor the progress of the reaction by TLC or HPLC to ensure the complete consumption of the starting materials.
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Upon completion, cool the reaction mixture to room temperature.
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The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration and wash with a small amount of cold solvent.
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If the product does not precipitate, the solvent can be removed under reduced pressure.
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The crude product can then be purified by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Reaction Yield
Caption: A flowchart for troubleshooting low reaction yields.
Relationship between the Target Compound and Potential Impurities
References
Technical Support Center: Improving the Solubility of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a pyridazinone derivative. Pyridazinone derivatives are known to sometimes exhibit poor solubility in water and aqueous buffers.[1][2] The presence of the carboxylic acid group suggests that its solubility will be highly dependent on the pH of the solution.
Q2: I am observing low solubility of this compound in my aqueous buffer. What are the initial troubleshooting steps?
Low solubility in aqueous buffers is a common challenge. The recommended initial step is to attempt pH modification. Since the molecule contains a carboxylic acid, increasing the pH of the solution will deprotonate the carboxylic acid, forming a more soluble carboxylate salt. It is advisable to start by preparing a stock solution in a suitable organic solvent and then diluting it into your aqueous buffer while carefully monitoring for precipitation.
Q3: Which organic solvents are likely to be effective for dissolving this compound?
Q4: Can I use co-solvents to improve the aqueous solubility?
Yes, using co-solvents is a viable strategy. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds.[4][5] Based on data for similar compounds, solvents like DMSO, PEG-400, and Propylene Glycol (PG) could be effective co-solvents when mixed with water.[1][6]
Troubleshooting Guide
Issue: Precipitation observed when diluting a DMSO stock solution into an aqueous buffer.
This is a common indication that the aqueous solubility limit has been exceeded. The following workflow can help troubleshoot this issue:
Caption: Troubleshooting workflow for precipitation issues.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not publicly available, the following table summarizes the mole fraction solubility of a related pyridazinone derivative, 6-phenyl-pyridazin-3(2H)-one (PPD), in various solvents at different temperatures. This data can be used as a qualitative guide for solvent selection.
| Solvent | Solubility (Mole Fraction, x10⁻¹) at 318.2 K (45°C) |
| Dimethyl Sulfoxide (DMSO) | 4.73[2][3] |
| Polyethylene Glycol-400 (PEG-400) | 4.12[2][3] |
| Transcutol® | 3.46[2][3] |
| Ethyl Acetate (EA) | 0.81[3] |
| 2-Butanol | 0.218[3] |
| 1-Butanol | 0.211[3] |
| Propylene Glycol (PG) | 0.150[3] |
| Isopropyl Alcohol (IPA) | 0.144[3] |
| Ethylene Glycol (EG) | 0.127[3] |
| Ethanol | 0.0822[3] |
| Methanol | 0.0518[3] |
| Water | 0.000126[3] |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
This protocol describes a general method for improving the aqueous solubility of this compound by increasing the pH.
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Prepare a Stock Solution: Dissolve 10 mg of this compound in 1 mL of DMSO to create a 10 mg/mL stock solution.
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Prepare Alkaline Buffer: Prepare a series of aqueous buffers with increasing pH values (e.g., pH 7.4, 8.0, 8.5, 9.0). Phosphate and borate buffers are common choices.
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Determine Solubility: Add small aliquots of the DMSO stock solution to a known volume of each buffer. After each addition, vortex the solution for 30 seconds and visually inspect for any signs of precipitation.
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Equilibration: Once slight precipitation is observed, continue to agitate the solution at a constant temperature for 24 hours to ensure equilibrium is reached.
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Quantification: Centrifuge the sample to pellet the excess solid. The concentration of the dissolved compound in the supernatant can then be determined using a suitable analytical method, such as HPLC-UV.
Protocol 2: Salt Formation for Enhanced Solubility
This protocol outlines a general procedure for forming a salt of this compound to improve its aqueous solubility.
Caption: Experimental workflow for salt formation.
Disclaimer: The quantitative data and protocols provided are based on general principles of solubility enhancement and data from structurally related compounds. It is essential to perform your own experiments to determine the optimal conditions for your specific application. Always handle chemicals with appropriate safety precautions.
References
- 1. researchgate.net [researchgate.net]
- 2. longdom.org [longdom.org]
- 3. mdpi.com [mdpi.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. longdom.org [longdom.org]
- 6. Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems [mdpi.com]
Technical Support Center: Crystallization of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (CAS No. 100047-66-3).
Frequently Asked Questions (FAQs)
Q1: I am not getting any crystals upon cooling. What should I do?
A1: The absence of crystal formation is typically due to the solution not being supersaturated. This can happen if too much solvent was used. Here are several techniques to induce crystallization:
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Seeding: Add a single, pure crystal of the compound to the solution to act as a nucleation site.
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Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal growth.
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Reduce Solvent Volume: Re-heat the solution and carefully evaporate some of the solvent to increase the concentration of the compound. Then, allow it to cool again.[1]
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Drastic Cooling: If slow cooling does not work, try placing the flask in an ice bath or refrigerator to further decrease the compound's solubility.[2]
Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound precipitates as a liquid instead of a solid. This often happens when the solution is too concentrated, causing the compound to separate at a temperature above its melting point, or when significant impurities are present.[2][3] To resolve this:
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Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional solvent.[1] This keeps the compound dissolved until the solution has cooled to a lower temperature.
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Slow Down Cooling: Ensure the solution cools as slowly as possible. An insulated container can help slow the rate of cooling.
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Change Solvent: The chosen solvent may be too good a solvent. Consider switching to a solvent in which the compound is less soluble, or use an anti-solvent system.
Q3: The yield of my crystallized product is very low. What are the common causes and solutions?
A3: A low yield suggests that a significant portion of your compound remained in the mother liquor (the solvent after filtration).[2]
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Excessive Solvent: Using too much solvent is the most common cause. Before filtration, ensure the solution is thoroughly cooled in an ice bath to minimize the compound's solubility.
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Premature Filtration: Do not filter the crystals until you are certain that crystallization is complete.
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Washing with Warm Solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to remove impurities without dissolving the product.
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Check Mother Liquor: To see if significant product remains, take a small sample of the filtrate, evaporate the solvent, and observe the amount of residue. If substantial, you can try to recover more product by concentrating the mother liquor and re-cooling.[1]
Q4: My crystals formed too quickly and appear impure. What went wrong?
A4: Rapid crystallization often traps impurities within the crystal lattice, defeating the purpose of recrystallization.[4] An ideal crystallization process should have crystals appearing after about 5-10 minutes and continuing to grow over 20-30 minutes.
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Use More Solvent: The solution may be too concentrated. Re-heat to dissolve the solid, add a bit more solvent than the minimum required, and cool slowly.
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Insulate the Flask: To slow down the cooling process, you can wrap the flask in glass wool or place it inside a larger beaker to create an insulating air jacket.
Q5: What is the role of pH when crystallizing a carboxylic acid like this one?
A5: pH is a critical factor for crystallizing ionizable compounds like carboxylic acids. The solubility of a carboxylic acid is highly dependent on pH.[4]
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Protonated Form: In its protonated (acidic) form (at low pH), the carboxylic acid is less polar and generally less soluble in aqueous solutions.
-
Deprotonated Form: In its deprotonated (salt) form (at higher pH), it is an ion and is typically much more soluble in polar solvents like water.
-
Application: To crystallize from an aqueous solution, the pH should be adjusted to be below the pKa of the carboxylic acid to ensure it is in its less soluble, neutral form. If your compound is dissolved in a basic solution, carefully acidify it to induce crystallization.
Experimental Protocols
Note: The following are general protocols. Optimal solvent systems and conditions must be determined experimentally.
Protocol 1: Cooling Crystallization
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a water/ethanol mixture). Add the solvent portion-wise while heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.[2]
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Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[4]
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Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Anti-Solvent Crystallization
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Dissolution: Dissolve the compound in a small amount of a "good" solvent in which it is highly soluble (e.g., DMSO, methanol).
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Anti-Solvent Addition: While stirring, slowly add a "poor" solvent (an "anti-solvent" in which the compound is insoluble, e.g., water or hexane) until the solution becomes slightly turbid (cloudy).
-
Crystal Growth: Re-heat the solution slightly until the turbidity just disappears, then allow it to cool slowly. This controlled precipitation encourages the formation of well-defined crystals.
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Isolation, Washing, and Drying: Follow steps 4-6 from the Cooling Crystallization protocol.
Data Presentation
Table 1: General Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | Very High | Good for polar compounds. Solubility is highly pH-dependent for carboxylic acids.[4] |
| Ethanol | 78 | High | Good for compounds capable of hydrogen bonding. Often used in a mixture with water. |
| Isopropanol | 82 | High | Similar to ethanol, but less volatile. |
| Methanol | 65 | High | A good solvent for many polar organic molecules, but its high volatility can be a challenge. |
| Ethyl Acetate | 77 | Medium | A less polar option that can be effective if the compound is too soluble in alcohols. |
| Acetonitrile | 82 | Medium | A polar aprotic solvent that can be a good choice for heterocyclic compounds. |
| Dimethyl Sulfoxide (DMSO) | 189 | Very High | Dissolves a wide range of compounds. Often used as the "good" solvent in anti-solvent crystallization. |
Visualizations
Caption: A decision tree for troubleshooting common crystallization issues.
Caption: A diagram showing the key factors that influence the success of a crystallization experiment.
References
Technical Support Center: 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: While specific degradation pathways for this molecule are not extensively documented in publicly available literature, based on its chemical structure, the following degradation pathways are plausible under forced degradation conditions as recommended by ICH guidelines.[1][2][3][4]
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Hydrolytic Degradation (Acidic and Basic Conditions): The pyridazinone ring may be susceptible to hydrolysis, potentially leading to ring-opening products. The carboxylic acid group itself is generally stable to hydrolysis.
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Oxidative Degradation: The dihydropyridazine ring could be susceptible to oxidation, potentially forming N-oxides or other oxidized species.
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Photolytic Degradation: Exposure to UV or visible light may induce photolytic degradation, potentially leading to complex rearrangements or fragmentation of the molecule.
Q2: I am observing unexpected peaks in my chromatogram after storing my sample. What could be the cause?
A2: Unexpected peaks in your chromatogram likely indicate the presence of degradation products. The stability of this compound can be influenced by storage conditions.[5] To troubleshoot this issue:
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Review Storage Conditions: Ensure the compound is stored at the recommended temperature (e.g., 2-8°C) and protected from light.[5]
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Analyze the "Blank": Run a chromatogram of your solvent/mobile phase to rule out contamination.
-
Perform Peak Purity Analysis: Use a diode array detector (DAD) or a mass spectrometer (MS) to check the purity of your main peak and the unexpected peaks. This can help in identifying if the new peaks are related to the parent compound.
Q3: My assay results for this compound are lower than expected over time. What should I investigate?
A3: A decrease in assay value over time suggests degradation of the analyte. To investigate this:
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Evaluate Sample Preparation: Assess if the diluent used for sample preparation is contributing to degradation. For example, a highly acidic or basic diluent could cause hydrolysis.
-
Check for Adsorption: The compound might be adsorbing to the surface of your container or HPLC vials. Using silanized glass vials can mitigate this issue.
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Conduct a Forced Degradation Study: A forced degradation study can help identify the conditions under which the molecule is unstable and what degradation products are formed.[1][3][6]
Troubleshooting Guides
Issue 1: Identification of Unknown Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Degradation of the active pharmaceutical ingredient (API) | 1. Perform a forced degradation study (hydrolysis, oxidation, photolysis) to generate potential degradation products. 2. Compare the retention times of the unknown peaks with those of the degradation products. 3. Use LC-MS to determine the mass of the unknown peaks and propose potential structures. | Identification of the unknown peaks as specific degradation products, allowing for method optimization to separate and quantify them. |
| Contamination from solvent or glassware | 1. Analyze a "blank" injection of the solvent. 2. Ensure all glassware is thoroughly cleaned. | If the peaks are present in the blank, the source of contamination is identified. |
| Excipient interference (if in formulation) | 1. Analyze a placebo sample (formulation without the API). | Identification of peaks originating from the excipients. |
Issue 2: Poor Peak Shape and Resolution in HPLC
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inappropriate mobile phase pH | 1. Determine the pKa of this compound. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa for optimal peak shape. | Improved peak symmetry and resolution from adjacent peaks. |
| Column overload | 1. Reduce the injection volume or the concentration of the sample. | Sharper, more symmetrical peaks. |
| Secondary interactions with the stationary phase | 1. Add a competing amine (e.g., triethylamine) to the mobile phase if tailing is observed. 2. Use a column with a different stationary phase chemistry. | Reduction in peak tailing and improved resolution. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
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Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for 2 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for 2 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance in an oven at 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and visible light for a specified duration.
-
-
Sample Analysis:
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Before analysis, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage degradation.
-
Determine the retention times and peak areas of the degradation products.
-
Perform peak purity analysis to ensure that the analyte peak is pure in the presence of degradation products.
-
Visualizations
Caption: Hypothetical degradation pathways of the parent molecule.
Caption: Troubleshooting workflow for unknown peaks in HPLC.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. scispace.com [scispace.com]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound;CAS No.:100047-66-3 [chemshuttle.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Resistance to 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, particularly concerning the development of cellular resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor. While research is ongoing, analogues of this compound have been shown to target signal transduction pathways involved in inflammation and cell proliferation. Notably, similar compounds have been identified as inhibitors of Activator Protein-1 (AP-1) and may also modulate the JNK/NF-κB/MAPK signaling cascade.[1][2] These pathways are crucial in regulating the expression of genes involved in cellular processes like growth, differentiation, and apoptosis.[3]
Q2: What is drug resistance in the context of cell line experiments?
Drug resistance is the reduction in the effectiveness of a drug in treating a disease or condition. In a laboratory setting, this refers to cultured cells that have developed the ability to survive and proliferate at concentrations of a drug that would normally be cytotoxic or cytostatic to the parental, non-resistant cell line.
Q3: How can I develop a cell line resistant to this compound?
A common method is through gradual dose escalation. This involves chronically exposing a parental cell line to incrementally increasing concentrations of the compound over an extended period (weeks to months). This process selects for cells that have acquired resistance mechanisms.[4][5] It is crucial to start with a low concentration, for instance, the IC20 (the concentration that inhibits 20% of cell growth), and slowly increase the dose as the cells adapt.[6]
Q4: What are the potential mechanisms of resistance to this compound?
While specific resistance mechanisms to this compound are not yet widely documented, based on its putative targets, potential resistance mechanisms could include:
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Alterations in the Target Pathway: Mutations or altered expression of components of the AP-1 or JNK/NF-κB/MAPK signaling pathways that prevent the drug from binding or render the pathway constitutively active.[7][8]
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration.
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Activation of Bypass Pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of the primary target pathway, thereby promoting cell survival and proliferation.
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Drug Inactivation: Cellular metabolism of the compound into an inactive form.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Issue 1: I am not observing the expected cytotoxic/anti-proliferative effect of the compound on my cell line.
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Question: Why is this compound not effective in my cell line?
-
Answer:
-
Cell Line Specificity: The cell line you are using may not have the specific molecular target or pathway that the compound acts upon. For example, if the compound's primary target is a specific kinase in the MAPK pathway, your cell line might not be dependent on that kinase for survival.
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Compound Integrity: Ensure the compound is properly stored and has not degraded. Prepare fresh stock solutions and dilutions for each experiment.
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Experimental Conditions: Verify the cell seeding density, drug concentration range, and incubation time. An insufficient incubation period or a suboptimal concentration range can lead to a lack of observable effect.
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Solubility Issues: The compound may not be fully dissolved in the culture medium. Ensure the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to the cells.
-
-
Issue 2: My cell line has developed resistance to this compound much faster than expected.
-
Question: What could lead to the rapid development of resistance?
-
Answer:
-
High Initial Drug Concentration: Starting the dose escalation with a high concentration of the compound can select for a pre-existing resistant subpopulation of cells.
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Cell Line Heterogeneity: The parental cell line may be heterogeneous, containing a small population of cells with intrinsic resistance.
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Genomic Instability: Cancer cell lines with high genomic instability may acquire resistance-conferring mutations at a higher frequency.
-
-
Issue 3: I have a resistant cell line, but I am unsure of the underlying resistance mechanism.
-
Question: How can I investigate the mechanism of resistance in my cell line?
-
Answer: A multi-pronged approach is recommended:
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Target Pathway Analysis: Use Western blotting to examine the expression and phosphorylation status of key proteins in the AP-1 and JNK/NF-κB/MAPK pathways in both the parental and resistant cell lines.[9][10]
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Gene Expression Analysis: Employ quantitative PCR (qPCR) to assess the mRNA levels of genes encoding for potential drug transporters (e.g., ABCB1) or key components of the signaling pathways.[11][12]
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Drug Efflux Assays: Use fluorescent dyes that are substrates for ABC transporters to determine if the resistant cells exhibit increased drug efflux.
-
Whole-Exome or RNA Sequencing: For a more comprehensive analysis, sequencing can identify mutations or altered gene expression profiles in the resistant cells compared to the parental cells.
-
-
Data Presentation
Table 1: Example IC50 Values for Parental vs. Resistant Cell Lines
This table illustrates the shift in the half-maximal inhibitory concentration (IC50) that can be observed once a cell line develops resistance to this compound.
| Cell Line | Compound | IC50 (Parental) | IC50 (Resistant) | Resistance Index (RI) |
| HT-29 (Colon Cancer) | This compound | 5 µM | 50 µM | 10 |
| A549 (Lung Cancer) | This compound | 10 µM | 80 µM | 8 |
| MCF-7 (Breast Cancer) | This compound | 2 µM | 30 µM | 15 |
Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)
Experimental Protocols
Protocol 1: Development of a Drug-Resistant Cell Line
This protocol outlines the gradual dose-escalation method for generating a resistant cell line.[4][5][6]
-
Determine Initial IC50: First, determine the IC50 of this compound on your parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Culture the parental cells in a medium containing a low concentration of the compound (e.g., the IC20).
-
Gradual Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, passage them and increase the concentration of the compound in the culture medium (e.g., by 1.5 to 2-fold).[4]
-
Maintenance and Monitoring: Maintain the cells at each new concentration for several passages. If significant cell death occurs, revert to the previous lower concentration until the cells recover.
-
Confirmation of Resistance: After several months of continuous culture with increasing drug concentrations, confirm the development of resistance by measuring the new IC50 and comparing it to the parental cell line.
-
Cryopreservation: It is crucial to freeze stocks of cells at various stages of resistance development.
Protocol 2: IC50 Determination using MTT Assay
This is a colorimetric assay to assess cell viability and determine the IC50 of a drug.[13]
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC50.[14]
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the protein expression and phosphorylation status in parental and resistant cells.[9][10][15]
-
Cell Lysis: Lyse the parental and resistant cells (with and without drug treatment) using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-JNK, JNK, c-Jun, c-Fos, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Workflow for investigating resistance mechanisms.
Caption: Troubleshooting logic for lack of compound effect.
References
- 1. researchgate.net [researchgate.net]
- 2. AP-1 function and regulation [pubmed.ncbi.nlm.nih.gov]
- 3. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 6. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. stackscientific.nd.edu [stackscientific.nd.edu]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. clyte.tech [clyte.tech]
- 15. Western blot protocol | Abcam [abcam.com]
Technical Support Center: Analysis of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and its Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analytical detection of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in analyzing this compound and its metabolites?
A1: The primary challenges stem from the polar nature of these compounds. Key difficulties include:
-
Poor Retention in Reversed-Phase Chromatography: As a polar molecule containing a carboxylic acid, it may exhibit poor retention on standard C18 columns, often eluting in the void volume with other matrix components.[1]
-
Matrix Effects: Co-elution with endogenous components from biological matrices (plasma, urine, etc.) can lead to ion suppression or enhancement in the mass spectrometer, affecting accuracy and sensitivity.
-
Low Concentrations: Metabolites are often present at much lower concentrations than the parent drug, requiring highly sensitive analytical methods.[2]
-
Metabolite Stability: Some metabolites can be unstable and may degrade during sample collection, storage, or preparation.[2]
Q2: Which analytical technique is most suitable for quantifying this compound and its metabolites?
A2: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art methodology for this type of analysis.[3] It offers the required sensitivity, selectivity, and speed for quantifying low-level analytes in complex biological matrices.
Q3: What type of sample preparation is recommended for biological matrices like plasma or urine?
A3: The choice depends on the required cleanliness of the extract and the analyte concentration. Common techniques include:
-
Protein Precipitation (PPT): A simple, fast method suitable for initial screening. However, it may result in significant matrix effects.
-
Solid Phase Extraction (SPE): Offers a much cleaner extract, reducing matrix effects and potentially concentrating the analyte. This is often the preferred method for quantitative bioanalysis.
-
Liquid-Liquid Extraction (LLE): Can be effective but may be challenging for highly polar analytes that are immiscible with common organic solvents.[3]
Q4: How can I improve the chromatographic retention of my polar analytes?
A4: To improve retention on reversed-phase columns, you can:
-
Adjust Mobile Phase pH: Modifying the pH can alter the ionization state of the carboxylic acid group and improve retention.
-
Use Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral ion pair with the analyte, increasing its retention on a lipophilic stationary phase.[3]
-
Utilize HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of polar compounds and is an excellent alternative to reversed-phase chromatography.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during method development and sample analysis.
Issue 1: Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Troubleshooting Steps & Solutions |
| Secondary Interactions | Some peaks may tail due to interactions between the analyte and the column stationary phase. Consider using a column with a different chemistry or adjusting the mobile phase pH and ionic strength.[4] |
| Injection Solvent Mismatch | If the injection solvent is significantly stronger (more organic) than the initial mobile phase, it can cause peak distortion. The injection solvent should ideally be the same as or weaker than the mobile phase.[4][5] |
| Column Contamination/Void | A buildup of contaminants on the column frit or a void at the column inlet can cause split or broad peaks. Flush the column with a strong solvent. If the problem persists, replace the column.[4] |
| Extra-Column Volume | Excessive tubing length or poor connections between the autosampler, column, and mass spectrometer can lead to peak broadening. Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.[4] |
Issue 2: Low Signal Intensity or Poor Sensitivity
| Potential Cause | Troubleshooting Steps & Solutions |
| Ion Suppression | Co-eluting matrix components can suppress the ionization of the analyte. Improve sample clean-up using SPE. Adjust the chromatography to separate the analyte from the interfering peaks.[6] |
| Suboptimal MS Source Parameters | The ion source settings (e.g., temperature, gas flows, voltage) may not be optimal for your analyte. Perform a tuning and optimization of the analyte using a neat solution.[6] |
| Analyte Degradation | The analyte may be degrading in the sample, during preparation, or in the autosampler. Investigate analyte stability under various conditions (e.g., freeze-thaw cycles, bench-top stability). Consider adding stabilizers or antioxidants if necessary.[7] |
| Inefficient Sample Extraction | The chosen sample preparation method may have low recovery. Evaluate the extraction recovery by spiking known concentrations of the analyte into a blank matrix and comparing the response to a neat standard. |
Issue 3: High Variability and Poor Reproducibility
| Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent Sample Preparation | Manual sample preparation steps can introduce variability. Use automated liquid handlers where possible. Ensure thorough mixing at all stages. |
| Carryover | Analyte from a high-concentration sample may adsorb to surfaces in the autosampler or column and elute in subsequent injections. Optimize the autosampler wash procedure with a strong, appropriate solvent.[8] |
| Retention Time Shifts | Fluctuations in mobile phase composition, column temperature, or flow rate can cause retention times to shift, affecting integration. Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature.[8] |
| Matrix Effects | Inconsistent matrix effects between different samples or batches can lead to high variability. The use of a stable isotope-labeled internal standard is highly recommended to correct for these variations.[7] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a general guideline for extracting this compound from human plasma. This protocol should be optimized for your specific application.
-
Pre-treat Sample: Thaw plasma samples at room temperature. Vortex to ensure homogeneity. Centrifuge at 4000 x g for 10 minutes to pellet any particulates.
-
Dilute Sample: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water. This step helps in disrupting protein binding.
-
Condition SPE Plate: Condition a mixed-mode anion exchange SPE plate with 1 mL of methanol, followed by 1 mL of water.
-
Load Sample: Load the entire pre-treated sample onto the SPE plate.
-
Wash:
-
Wash 1: 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Wash 2: 1 mL of methanol to remove non-polar interferences.
-
-
Elute: Elute the analyte with 1 mL of 5% formic acid in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
Protocol 2: Suggested LC-MS/MS Parameters
These are starting parameters for method development.
Liquid Chromatography Parameters
| Parameter | Suggested Value |
| Column | HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B to 40% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Parameters
| Parameter | Suggested Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
Example MRM Transitions (Hypothetical) Note: These transitions must be empirically determined by infusing a standard of the compound.
| Compound | Precursor Ion (Q1) | Product Ion (Q2) | Collision Energy (eV) |
| This compound | To be determined | To be determined | To be determined |
| Metabolite 1 (e.g., Hydroxylated) | To be determined | To be determined | To be determined |
Visualizations
Caption: General experimental workflow from sample receipt to final report.
Caption: A logical troubleshooting decision tree for common analytical issues.
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample preparation for polar metabolites in bioanalysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of polar primary metabolites in biological samples using targeted metabolomics and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preanalytical requirements of urinalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
Troubleshooting Guides
This section addresses specific experimental issues you may encounter.
Issue 1: Low Oral Bioavailability Observed in Animal Models
You have administered this compound orally to an animal model and pharmacokinetic analysis reveals low systemic exposure.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Protocol |
| Poor Aqueous Solubility | 1. Solubility Assessment: Determine the equilibrium solubility of the compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).2. Particle Size Reduction: Employ micronization or nanonization techniques to increase the surface area for dissolution.[1] 3. Formulation Strategies: - Solid Dispersions: Prepare amorphous solid dispersions with polymers like PVP or HPMC to enhance solubility.[2] - Lipid-Based Formulations: Investigate self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) to improve solubilization in the gastrointestinal tract.[1] |
| Low Permeability | 1. Permeability Assay: Conduct an in vitro Caco-2 permeability assay to assess intestinal epithelial transport.2. Prodrug Approach: Synthesize an ester prodrug of the carboxylic acid moiety to increase lipophilicity and enhance membrane permeability.[3][4] This derivative would be designed to be enzymatically cleaved in vivo to release the active parent drug.[3]3. Use of Permeation Enhancers: Co-administer with well-characterized and safe permeation enhancers.[5] Note: This requires careful toxicity and regulatory consideration. |
| High First-Pass Metabolism | 1. Metabolic Stability Assessment: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes to determine the extent of hepatic metabolism.2. Inhibition of Metabolic Enzymes: If a specific metabolic pathway is identified, co-administration with a known inhibitor of that enzyme could be explored in preclinical models.[5] 3. Prodrug Strategy: A prodrug approach may alter the metabolic profile and reduce first-pass extraction.[4] |
Experimental Workflow for Investigating Low Oral Bioavailability
Caption: Troubleshooting workflow for low oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the general physicochemical properties of this compound?
Based on available data for this compound (CAS: 100047-66-3), the molecular formula is C₆H₆N₂O₃ and the molecular weight is approximately 154.12 g/mol .[6][7] The presence of a carboxylic acid group suggests it is an acidic compound. Carboxylic acids can exhibit limited membrane permeability due to their ionization at physiological pH.[8][9]
Q2: What formulation strategies can be employed to improve the absorption of a poorly soluble carboxylic acid drug like this?
Several formulation strategies can enhance the oral absorption of poorly soluble drugs:
| Strategy | Description |
| Solid Dispersion | The drug is dispersed in an amorphous form within a hydrophilic polymer matrix.[2] This can be achieved through methods like spray drying or hot-melt extrusion.[2][3] |
| Lipid-Based Systems | Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) involve dissolving the drug in an oil/surfactant mixture that forms a fine emulsion in the GI tract, enhancing solubilization and absorption.[1] |
| Particle Size Reduction | Micronization and nanonization increase the drug's surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[1] |
| Complexation | Using agents like cyclodextrins to form inclusion complexes can shield the hydrophobic parts of the drug molecule, thereby increasing its apparent solubility in water.[1][3] |
Q3: How can a prodrug approach enhance the bioavailability of this compound?
A common prodrug strategy for carboxylic acids is esterification.[3][4]
Prodrug Design and Activation Pathway
Caption: Prodrug strategy for enhancing bioavailability.
By converting the polar carboxylic acid group into a more lipophilic ester, the prodrug can more easily cross the lipid-rich intestinal membrane.[4] Once absorbed into the bloodstream or tissues, endogenous enzymes (esterases) cleave the ester bond, releasing the active parent carboxylic acid.[3]
Q4: What is bioisosteric replacement and how could it be applied to this molecule?
Bioisosteric replacement is a strategy in medicinal chemistry used to swap one functional group for another with similar physical or chemical properties to improve the molecule's pharmacokinetic or pharmacodynamic profile.[8] The carboxylic acid group, while important for target binding, can lead to poor oral bioavailability.
Potential bioisosteres for the carboxylic acid group include:
-
Tetrazoles: These are often more lipophilic than carboxylic acids and can improve permeability. However, their acidity is similar, which might still limit absorption in some cases.[8][9]
-
5-oxo-1,2,4-oxadiazoles: These heterocycles are generally less acidic than carboxylic acids and tetrazoles, which can be advantageous for improving oral absorption.[8][10]
-
Hydroxamic acids: These are moderately acidic and are also known carboxylic acid bioisosteres.[10]
Logical Flow of Bioisosteric Replacement
Caption: Decision process for bioisosteric replacement.
The success of any bioisosteric replacement is highly dependent on the specific molecular context and must be empirically tested.[8]
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmtech.com [pharmtech.com]
- 4. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. This compound;CAS No.:100047-66-3 [chemshuttle.com]
- 8. drughunter.com [drughunter.com]
- 9. researchgate.net [researchgate.net]
- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unraveling the Biological Activity of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A Comparative Analysis
An examination of the current scientific literature reveals a case of mistaken identity regarding the anti-inflammatory properties of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. While this compound has been associated with the inhibition of the activator protein-1 (AP-1) signaling pathway and the downregulation of cyclooxygenase-2 (COX-2), primary research indicates that these biological activities are attributed to other chemical constituents isolated from the fungus Cordyceps bassiana.
A key study by Suh et al. (2017) titled, "Chemical Constituents Identified from Fruit Body of Cordyceps bassiana and Their Anti-Inflammatory Activity," does not list this compound among the eight compounds isolated and tested.[1][2] Instead, the research points to 1,9-dimethylguanine and nudifloric acid as the active agents responsible for AP-1 inhibition.[1]
This guide will, therefore, pivot to provide a comparative analysis of the validated AP-1 inhibiting compounds from Cordyceps bassiana—1,9-dimethylguanine and nudifloric acid—and compare their activity with a known synthetic AP-1 inhibitor, T-5224. This information is crucial for researchers, scientists, and drug development professionals seeking to understand and potentially harness the therapeutic potential of AP-1 inhibition in inflammatory conditions such as atopic dermatitis.
Comparative Analysis of AP-1 Inhibitors
The following table summarizes the available quantitative data for the AP-1 inhibitory activity of compounds isolated from Cordyceps bassiana and a synthetic alternative.
| Compound | Source/Type | Primary Target | Quantitative Data | Reference |
| 1,9-dimethylguanine | Cordyceps bassiana | AP-1, NF-κB | Significantly suppresses AP-1 and NF-κB mediated luciferase activity | [Suh et al., 2017][1][2] |
| Nudifloric acid | Cordyceps bassiana | AP-1 | Significantly suppresses AP-1 mediated luciferase activity | [Suh et al., 2017][1] |
| T-5224 | Synthetic | c-Fos/AP-1 | IC50 of ~10 μM for inhibition of MMP-3 and MMP-13 production in IL-1β-stimulated human chondrocyte SW1353 cells. | [Aikawa et al., 2008][3] |
Signaling Pathway and Experimental Workflow
The inhibition of the AP-1 signaling pathway is a key mechanism for controlling inflammation. The following diagram illustrates the general pathway and the points of inhibition by the discussed compounds.
The following diagram outlines the typical workflow for an AP-1 luciferase reporter assay used to screen for inhibitors.
References
- 1. Chemical Constituents Identified from Fruit Body of Cordyceps bassiana and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Constituents Identified from Fruit Body of Cordyceps bassiana and Their Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
Comparative Guide to the Structure-Activity Relationship of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid scaffold is a key pharmacophore in the development of novel therapeutic agents. Derivatives of this and related pyridazinone structures have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and phosphodiesterase (PDE) inhibitory effects. This guide provides a comparative overview of the structure-activity relationships (SAR) of these analogs, supported by available experimental data and detailed methodologies for key biological assays.
Comparative Biological Activities of Pyridazinone Analogs
| Compound/Analog | Target/Assay | Cell Line | Activity (IC50/EC50) | Reference |
| Anticancer Activity | ||||
| Pyridazinone Derivative | Cytotoxicity | P815 (murine mastocytoma) | 0.40 µg/mL | [1] |
| Pyridazinone Derivative | Cytotoxicity | MCF-7 (breast cancer) | "Best Activity" | [1] |
| Pyridazinone Derivative | Cytotoxicity | HePG2 (liver cancer) | "Best Activity" | [1] |
| Pyridazinone Derivative | Cytotoxicity | HCT (colon cancer) | "Best Activity" | [1] |
| Pyrrolo[1,2-b]pyridazine Analog | MTS Assay | LoVo (colon cancer) | "Highest Activity" | [1] |
| Phosphodiesterase (PDE) Inhibition | ||||
| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | PDE III Inhibition | Cat Heart | 0.07 µM | [2] |
| Bis(azinone) series | PDE III Inhibition | Cat Heart | Generally higher potency than earlier derivatives | [2] |
| Anti-inflammatory Activity | ||||
| Pyridazinone Derivatives | Inhibition of LPS-induced NF-κB activity | THP1-Blue monocytic cells | 48 compounds showed activity | [3] |
Structure-Activity Relationship (SAR) Insights
From the available literature, several key SAR insights for the broader class of pyridazinone derivatives can be summarized:
-
For Phosphodiesterase (PDE) Inhibition:
-
An overall planar topology of the phenylpyridazinone moiety is associated with PDE III inhibitory potency.[2]
-
The presence of two critically separated electronegative centers is important for activity.[2]
-
A methyl group at the 5-position of the dihydropyridazinone ring has been shown to enhance potency.[2]
-
More extended structures, such as the bis(azinone) series, may achieve a more optimal separation of interacting points in the inhibitor molecule, leading to higher potency.[2]
-
-
For Anticancer Activity:
-
The pyridazinone scaffold is considered a "privileged structure" in medicinal chemistry for developing anticancer agents.[4]
-
Derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells.[5][6]
-
Specific substitutions on the pyridazinone ring and attached aryl groups significantly influence cytotoxicity against various cancer cell lines. For instance, in a series of 3-oxo-2,3-dihydropyridazine derivatives, a 3,5-difluorophenyl group contributed to potency, while a 3-fluorophenyl group was associated with improved selectivity for ITK inhibition.[7]
-
-
For Anti-inflammatory Activity:
-
Pyridazinone derivatives can exert anti-inflammatory effects through the inhibition of key mediators like cyclooxygenase (COX) and by modulating inflammatory pathways such as NF-κB signaling.[3]
-
Detailed Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay (General Protocol)
This protocol describes a common method for determining the in vitro potency of compounds against PDE enzymes.
Materials:
-
Purified PDE enzyme (e.g., PDE3A, PDE4D)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, 10 mM MgCl2)
-
Substrate: [3H]-cAMP or [3H]-cGMP
-
Inhibitor compound (dissolved in DMSO)
-
Snake venom nucleotidase
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
In a reaction tube, add the assay buffer, the test compound dilution, and the purified PDE enzyme.
-
Initiate the reaction by adding the [3H]-cAMP or [3H]-cGMP substrate.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by boiling the tubes for 1-2 minutes.
-
Cool the tubes on ice and then add snake venom nucleotidase to convert the resulting [3H]-AMP or [3H]-GMP to [3H]-adenosine or [3H]-guanosine. Incubate at 30°C for 10-20 minutes.
-
Add a slurry of the anion-exchange resin to bind the unreacted charged substrate ([3H]-cAMP or [3H]-cGMP).
-
Centrifuge the tubes to pellet the resin.
-
Transfer an aliquot of the supernatant containing the neutral product ([3H]-adenosine or [3H]-guanosine) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8][9]
Anticancer Cytotoxicity Assay (MTT Assay)
This protocol outlines a common colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells into a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[4]
-
Prepare serial dilutions of the test compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).[4]
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).[6]
-
After the incubation period, add 10-20 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.
Mandatory Visualizations
Signaling Pathway of Phosphodiesterase Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene analogues: potent phosphodiesterase inhibitors and inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Preclinical Comparative Guide: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid versus Standard of Care in Atopic Dermatitis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the investigational compound 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid against current standard of care treatments for atopic dermatitis (AD) in the context of preclinical disease models.
Disclaimer: There is currently no publicly available in vivo data for 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid in atopic dermatitis models. This comparison is therefore based on the compound's demonstrated in vitro mechanism of action versus the well-established in vivo efficacy of standard of care treatments.
Investigational Compound: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is an early-stage investigational compound identified as a potential anti-inflammatory agent.[1][2] Found in Cordyceps bassiana, its proposed therapeutic potential for atopic dermatitis stems from its activity as an inhibitor of Activator Protein-1 (AP-1) and its ability to downregulate the expression of cyclooxygenase-2 (COX-2).[1][2]
Mechanism of Action
In vitro studies in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages have shown that 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can significantly suppress AP-1-mediated luciferase activity and downregulate COX-2 mRNA expression.[1] AP-1 is a transcription factor that plays a crucial role in the inflammatory response by promoting the expression of pro-inflammatory genes. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting these targets, the compound is hypothesized to reduce the inflammatory cascade characteristic of atopic dermatitis.
References
Navigating the Target Landscape of Pyridazinone Scaffolds: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a chemical scaffold is paramount to predicting off-target effects and identifying new therapeutic opportunities. This guide provides a comparative overview of the potential biological targets of the pyridazinone scaffold, with a specific focus on derivatives related to 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. While direct experimental data for this specific compound is not publicly available, this guide leverages data from structurally related pyridazinone derivatives to infer potential biological activities and cross-reactivities.
The pyridazinone core is a versatile heterocyclic structure that has been identified as a key pharmacophore in a multitude of biologically active compounds.[1][2][3] Its derivatives have been shown to interact with a wide range of biological targets, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, cardiovascular, and antimicrobial effects.[1][4] This inherent promiscuity of the pyridazinone scaffold underscores the importance of comprehensive cross-reactivity profiling in the development of new therapeutic agents.
Potential Target Classes and Cross-Reactivity Profile
The diverse biological activities of pyridazinone derivatives suggest that compounds containing this scaffold could potentially interact with multiple protein families. The following table summarizes the observed biological activities of various pyridazinone-containing molecules, offering insights into potential primary targets and off-target interactions for new derivatives.
| Target Class | Specific Examples of Targets | Biological Activity of Derivatives | Reference |
| Kinase Inhibitors | VEGFR-2, FGFR, BTK, c-Met, CSK, FER, Trk | Anticancer | [4][5][6][7][8] |
| Phosphodiesterase (PDE) Inhibitors | PDE3, PDE5 | Vasodilation, Cardiotonic | |
| Anti-inflammatory | COX-2 | Analgesic, Anti-inflammatory | [1][9] |
| Antimicrobial | Various bacterial and fungal targets | Antibacterial, Antifungal | [1] |
| Antihypertensive | - | Vasodilation | [1] |
| Antitubercular | - | Antitubercular | [1] |
| Anticonvulsant | - | Anticonvulsant | [1] |
Illustrative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition
Given the prevalence of pyridazinone derivatives as kinase inhibitors, a representative signaling pathway for a receptor tyrosine kinase (RTK) is depicted below. This illustrates a common mechanism of action for many anticancer drugs containing the pyridazinone scaffold.
Experimental Protocols for Assessing Cross-Reactivity
To experimentally determine the cross-reactivity profile of a novel compound such as this compound, a tiered approach is often employed. This involves a series of in vitro assays with increasing complexity.
1. Kinase Panel Screening:
-
Objective: To assess the inhibitory activity of the compound against a broad panel of kinases.
-
Methodology: The compound is typically tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of purified kinases. The percentage of inhibition is measured using methods such as radiometric assays (e.g., ³³P-ATP incorporation), fluorescence-based assays (e.g., FRET), or luminescence-based assays (e.g., ADP-Glo).
-
Data Analysis: Results are often presented as a percentage of inhibition for each kinase, allowing for the identification of potential primary targets and off-targets.
2. Dose-Response Assays:
-
Objective: To determine the potency (e.g., IC₅₀) of the compound against "hit" kinases identified in the initial screen.
-
Methodology: Serial dilutions of the compound are incubated with the purified kinase, substrate, and ATP. The enzymatic activity is measured, and the data is fitted to a dose-response curve to calculate the IC₅₀ value.
3. Cellular Assays:
-
Objective: To confirm the on-target and off-target activity of the compound in a more physiologically relevant context.
-
Methodology: Cell lines with known dependencies on specific signaling pathways are treated with the compound. The effect on cell proliferation, apoptosis, or specific phosphorylation events downstream of the target kinase is measured using techniques like Western blotting, ELISA, or flow cytometry.
The following diagram illustrates a conceptual workflow for evaluating the cross-reactivity of a novel pyridazinone derivative.
Conclusion
While specific data on the cross-reactivity of this compound is not available, the broader family of pyridazinone derivatives exhibits a wide range of biological activities, with a notable propensity for kinase inhibition. This suggests that novel compounds based on this scaffold should be subjected to rigorous cross-reactivity profiling to fully characterize their therapeutic potential and off-target liabilities. The experimental approaches outlined in this guide provide a framework for researchers to systematically evaluate the selectivity of new pyridazinone-based compounds.
References
- 1. sarpublication.com [sarpublication.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold | SAR Publication [sarpublication.com]
- 4. benchchem.com [benchchem.com]
- 5. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of imidazo[1,2-b]pyridazine derivatives as potent TRK inhibitors for overcoming multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and optimization of pyridazinones as potent and selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
Unraveling the Landscape of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A Comparative Guide Based on Structurally Related Compounds
A comprehensive review of the scientific literature reveals a notable absence of independent replication studies for 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. While this specific molecule remains largely unexplored in published biological research, the broader class of pyridazinone and dihydropyridazine derivatives has attracted considerable scientific interest. This guide provides a comparative overview of the reported biological activities and synthetic methodologies for structurally related compounds, offering valuable context for researchers and drug development professionals.
The pyridazinone scaffold is a versatile pharmacophore known to interact with a wide array of biological targets.[1] Derivatives of this heterocyclic system have been investigated for a multitude of therapeutic applications, demonstrating the potential of this chemical class in drug discovery.[2][3]
Comparative Biological Activities of Pyridazinone Derivatives
To provide a framework for the potential biological profile of this compound, the following table summarizes the diverse activities reported for various pyridazinone derivatives. It is crucial to note that these activities are not confirmed for the specific title compound but are indicative of the therapeutic potential within this family of molecules.
| Biological Activity | Therapeutic Area | Representative Compound Classes |
| Anticancer | Oncology | Diarylurea derivatives based on pyridazinone scaffolds[4] |
| Anti-inflammatory | Immunology | 3-oxo-2,3-dihydropyridazine analogs[5] |
| Cardiovascular | Cardiology | Levosimendan, Amipizone, Indolidan, Imazodan, Pimobedan[2] |
| Antimicrobial | Infectious Diseases | Pyridazinone-based diarylurea derivatives[4] |
| Anticonvulsant | Neurology | General pyridazinone derivatives[2] |
| Antiulcer/Antisecretory | Gastroenterology | Pyridazinone derivatives[6] |
| Histamine H3R Antagonism | Neurology/Allergy | Amine analogs of pyridazinones[6] |
Experimental Protocols: A Representative Synthetic Pathway
While a specific, replicated protocol for the synthesis of this compound is not available in the peer-reviewed literature, a general and modular synthetic strategy for a related class of 3-oxo-2,3-dihydropyridazine derivatives has been described.[5] This approach allows for systematic structural diversification to explore structure-activity relationships.
A key study details the synthesis of novel 3-oxo-2,3-dihydropyridazine derivatives as potential inhibitors of interleukin-2-inducible T-cell kinase (ITK).[5] The general workflow involves an initial amide coupling, followed by Boc deprotection, nucleophilic substitution, and a final Suzuki-Miyaura coupling to introduce diversity.[5]
Below is a generalized representation of a synthetic workflow for creating a library of 3-oxo-2,3-dihydropyridazine derivatives, based on the methodologies reported in the literature.[5]
Signaling Pathways: A Look at a Related Target
While the specific signaling pathway modulated by this compound is unknown, the study on related compounds as ITK inhibitors provides a relevant example of a signaling cascade targeted by the broader pyridazinone class.[5] ITK is a key enzyme in T-cell receptor signaling, and its inhibition can modulate downstream pathways, such as the phosphorylation of ERK1/2.
The following diagram illustrates a simplified view of the ITK signaling pathway and its inhibition.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Various Chemical and Biological Activities of Pyridazinone Derivatives | Semantic Scholar [semanticscholar.org]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A mini review on biological activities of pyridazinone derivatives as antiulcer, antisecretory, antihistamine and particularly against histamine H3R - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Synthesis Methods for 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthetic Pathways
This guide provides a comparative analysis of plausible synthetic methods for 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct comparative studies in published literature, this analysis is constructed based on established reactions for analogous pyridazinone systems. The following sections detail potential synthetic routes, offering insights into precursor availability, reaction mechanisms, and potential advantages and disadvantages of each approach.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through two primary strategies:
-
Route A: Cyclization with Methylhydrazine. This approach involves the construction of the pyridazinone ring by reacting a suitable four-carbon dicarbonyl precursor with methylhydrazine. The carboxylic acid functionality is typically introduced via a precursor functional group.
-
Route B: N-Methylation of a Pre-formed Pyridazinone Ring. This strategy entails the initial synthesis of the 6-oxo-1,6-dihydropyridazine-3-carboxylic acid scaffold, followed by the selective methylation of the nitrogen atom at the 1-position.
Below is a detailed examination of these two potential pathways, including proposed experimental protocols and a comparative summary.
Data Presentation: Comparison of Synthetic Methods
| Method | Key Starting Materials | Key Reagents | Number of Steps (Proposed) | Reported/Expected Yield | Potential Advantages | Potential Challenges |
| Route A: Cyclization | Mucochloric acid, Methylhydrazine sulfate | Sodium hydroxide, Sulfuric acid | 2 | Moderate to High | Potentially shorter route, readily available starting materials. | Handling of hazardous materials (methylhydrazine), potential for side reactions. |
| Route B: N-Methylation | α-Ketoglutaric acid, Hydrazine hydrate, Dimethyl sulfate | Sodium hydroxide, Bromine | 3 | High (for precursor) | High-yield precursor synthesis, potentially milder N-methylation conditions can be explored. | Requires an additional N-methylation step, potential for O-methylation of the carboxylic acid. |
Experimental Protocols
Route A: Synthesis via Cyclization of Mucochloric Acid with Methylhydrazine (Proposed Protocol)
This method is based on the known reactivity of mucochloric acid with hydrazine derivatives to form pyridazinones.
Step 1: Preparation of Methylhydrazine from Methylhydrazine sulfate
Methylhydrazine is typically prepared from its sulfate salt immediately before use due to its instability and toxicity.
-
Materials: Methylhydrazine sulfate, Sodium hydroxide (NaOH), Ice, Diethyl ether.
-
Procedure:
-
In a fume hood, a solution of sodium hydroxide (2 equivalents) in water is prepared and cooled in an ice bath.
-
Methylhydrazine sulfate (1 equivalent) is added portion-wise to the cold NaOH solution with stirring.
-
The liberated methylhydrazine is then extracted with cold diethyl ether.
-
The ethereal solution of methylhydrazine is used directly in the next step. Caution: Methylhydrazine is a toxic and volatile substance. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Step 2: Reaction of Mucochloric Acid with Methylhydrazine
-
Materials: Mucochloric acid, Ethereal solution of methylhydrazine, Ethanol, Hydrochloric acid (HCl).
-
Procedure:
-
Mucochloric acid (1 equivalent) is dissolved in ethanol.
-
The ethereal solution of methylhydrazine (approximately 1.1 equivalents) is added dropwise to the mucochloric acid solution at room temperature.
-
The reaction mixture is stirred for a specified time (e.g., 12-24 hours) and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in water and acidified with HCl to precipitate the product.
-
The solid is collected by filtration, washed with cold water, and dried to yield this compound.
-
Route B: Synthesis via N-Methylation of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
This route first constructs the parent pyridazinone ring and then introduces the methyl group.
Step 1: Synthesis of 6-oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid
This high-yield step has been reported in the literature.
-
Materials: α-Ketoglutaric acid, Hydrazine hydrate, Water.
-
Procedure:
-
α-Ketoglutaric acid (2.2 g) is dissolved in water (5 mL).
-
Hydrazine hydrate (9 mL) is added dropwise with stirring at room temperature.
-
The solution is stirred for 30 minutes and then cooled in a refrigerator for 3 hours.
-
The precipitated white powder is collected by suction filtration.
-
The product, 6-oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid, is obtained in high yield (reported as 98.1%).
-
Step 2: Aromatization to 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
-
Materials: 6-oxo-1,4,5,6-tetrahydropyridazin-3-carboxylic acid, Bromine, Glacial acetic acid.
-
Procedure:
-
The product from Step 1 is dissolved in glacial acetic acid.
-
A solution of bromine in glacial acetic acid is added dropwise at a controlled temperature.
-
The reaction mixture is heated to facilitate the dehydrogenation.
-
After cooling, the product is isolated by filtration or precipitation upon addition of water.
-
Step 3: N-Methylation of 6-oxo-1,6-dihydropyridazine-3-carboxylic acid
-
Materials: 6-oxo-1,6-dihydropyridazine-3-carboxylic acid, Dimethyl sulfate, Sodium hydroxide, Water.
-
Procedure:
-
6-oxo-1,6-dihydropyridazine-3-carboxylic acid is dissolved in an aqueous solution of sodium hydroxide to form the sodium salt.
-
Dimethyl sulfate is added dropwise to the solution at a controlled temperature. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.
-
The reaction mixture is stirred until the methylation is complete (monitored by TLC).
-
The solution is then acidified with a suitable acid (e.g., HCl) to precipitate the this compound.
-
The product is collected by filtration, washed, and dried.
-
Visualization of Synthetic Pathways
Caption: Comparative workflow of two proposed synthetic routes.
Conclusion
Both proposed synthetic routes offer viable pathways to this compound.
-
Route A presents a more direct approach, potentially involving fewer steps. However, it requires the handling of highly toxic and volatile methylhydrazine. The optimization of the cyclization reaction to maximize the yield of the desired product would be a critical factor.
-
Route B benefits from a well-established and high-yielding initial step to form the pyridazinone precursor. The subsequent N-methylation step would need to be carefully controlled to ensure selective methylation at the nitrogen atom without esterification of the carboxylic acid.
The choice of the optimal synthesis method will depend on the specific capabilities of the laboratory, the desired scale of the synthesis, and the availability and handling considerations of the required reagents. Further experimental validation is necessary to determine the precise reaction conditions, yields, and overall efficiency of each proposed route.
A Comparative Guide to the Efficacy of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a compound with known anti-inflammatory properties, benchmarked against other relevant therapeutic alternatives. The data presented is intended to offer an objective overview for researchers and professionals in drug development.
Introduction to this compound
This compound is a naturally occurring compound found in Cordyceps bassiana.[1] It has demonstrated potential as an anti-inflammatory agent through its inhibitory effects on Activator Protein-1 (AP-1) and Cyclooxygenase-2 (COX-2).[1][2] Its mechanism of action makes it a compound of interest for inflammatory conditions such as atopic dermatitis.[2]
Mechanism of Action: AP-1 and COX-2 Inhibition
This compound exerts its anti-inflammatory effects by targeting two key players in the inflammatory cascade: AP-1 and COX-2. AP-1 is a transcription factor that regulates the expression of various pro-inflammatory genes, while COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting both, this compound can potentially modulate the inflammatory response at multiple levels.
Caption: Signaling pathway of this compound.
Quantitative Efficacy Data
The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that the data for the different compounds may originate from studies with varying experimental conditions.
Table 1: In Vitro Efficacy against AP-1 and COX-2
| Compound | Target | Assay | Cell Line | IC50 / Effective Concentration |
| This compound | AP-1 | Luciferase Reporter Assay | RAW264.7 | 200-400 µM (Significant suppression)[2] |
| COX-2 | mRNA Expression | RAW264.7 | 200-400 µM (Downregulation)[2] | |
| T-5224 | AP-1 | Inhibition of inflammatory mediator production | SW982 (synovial cells) | ~10 µM[3][4] |
| Celecoxib | COX-2 | Enzyme Inhibition Assay | - | 40 nM[5] |
Table 2: Clinical Efficacy of Topical Corticosteroids in Atopic Dermatitis
| Compound Class | Potency | Primary Outcome | Efficacy |
| Topical Corticosteroids | Low (e.g., Hydrocortisone 1%) | Change in EASI score at Week 4 | -6.6 ± 3.2[6] |
| Medium (e.g., Betamethasone valerate 0.1%) | Change in EASI score at Week 4 | -9.0 ± 3.5[6] |
Comparative Analysis
Direct comparative studies between this compound and other AP-1 or COX-2 inhibitors in the context of atopic dermatitis are limited. However, based on the available in vitro data, the following observations can be made:
-
AP-1 Inhibition: T-5224 demonstrates significantly higher potency in inhibiting AP-1 mediated effects (IC50 ~10 µM) compared to the effective concentration range of this compound (200-400 µM).
-
COX-2 Inhibition: Celecoxib, a well-established selective COX-2 inhibitor, exhibits a much lower IC50 (40 nM) than the concentrations at which this compound shows downregulation of COX-2 mRNA.
-
Topical Corticosteroids: These remain a cornerstone of atopic dermatitis treatment and demonstrate clinical efficacy.[6][7] Their mechanism involves broad anti-inflammatory effects, including the inhibition of AP-1.[8]
It is crucial to consider that the data for this compound is preliminary and further studies are required to establish a more precise dose-response relationship and to determine its efficacy in more complex biological systems.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the key experiments cited.
AP-1 Luciferase Reporter Assay in RAW264.7 Cells
This assay is used to quantify the transcriptional activity of AP-1.
Caption: Workflow for AP-1 Luciferase Reporter Assay.
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Transfection: Cells are seeded in 24-well plates and transfected with a luciferase reporter plasmid containing AP-1 response elements using a suitable transfection reagent. A co-transfection with a Renilla luciferase plasmid can be performed for normalization.
-
Pre-treatment: After 24 hours of transfection, the medium is replaced, and cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) to induce AP-1 activity.
-
Incubation: The cells are incubated for an additional 6-24 hours.
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions of the luciferase assay kit. The firefly luciferase activity is normalized to the Renilla luciferase activity.
COX-2 mRNA Expression Analysis by RT-qPCR
This method quantifies the amount of COX-2 messenger RNA, indicating the level of gene expression.
Caption: Workflow for COX-2 mRNA Expression Analysis.
-
Cell Culture and Treatment: RAW264.7 cells are cultured and treated with this compound and/or LPS as described above.
-
RNA Extraction: Total RNA is isolated from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with specific primers for COX-2 and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: The relative expression of COX-2 mRNA is calculated using the comparative Ct (ΔΔCt) method.
Conclusion
This compound is a promising anti-inflammatory agent with a dual mechanism of action involving the inhibition of AP-1 and COX-2. While preliminary data suggests its potential, further research is necessary to establish its potency and efficacy in comparison to existing treatments for inflammatory conditions like atopic dermatitis. The quantitative data and protocols provided in this guide serve as a foundation for future investigations into this compound.
References
- 1. 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid |Cordyceps bassiana| AP-1-targeting | CAS# 3719-45-7 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. T-5224 | AP-1 Inhibitor | Anti-inflammatory | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. apexbt.com [apexbt.com]
- 6. dermatologypaper.com [dermatologypaper.com]
- 7. Topical corticosteroids - Systematic review of treatments for atopic eczema - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Topical corticosteroids: mechanisms of action. | Semantic Scholar [semanticscholar.org]
head-to-head comparison of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with known inhibitors
For Researchers, Scientists, and Drug Development Professionals
Inhibition of Cyclooxygenase-2 (COX-2)
COX-2 is an inducible enzyme that plays a crucial role in the inflammatory response by catalyzing the synthesis of prostaglandins. Selective inhibition of COX-2 over COX-1 is a key strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).
Comparative Inhibitory Activity against COX-2
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various pyridazinone derivatives and established COX-2 inhibitors.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference Compound(s) |
| Pyridazinone Derivatives | ||||
| Compound 4c | COX-2 | 0.26 | Not Reported | Celecoxib (0.35 µM) |
| Compound 6b | COX-2 | 0.18 | 6.33 | Indomethacin (0.50) |
| Known COX-2 Inhibitors | ||||
| Celecoxib | COX-2 | 0.04 - 0.35 | 7.6 - 30 | |
| Rofecoxib | COX-2 | 0.018 - 0.027 | >30 | |
| Etoricoxib | COX-2 | 0.017 | 106 | |
| Indomethacin (Non-selective) | COX-2 | 0.6 - 1.2 | 0.029 |
Inhibition of Activator Protein-1 (AP-1)
AP-1 is a transcription factor that regulates the expression of genes involved in cellular proliferation, differentiation, and apoptosis. Its dysregulation is implicated in various inflammatory diseases and cancers.
Comparative Inhibitory Activity against AP-1
The table below presents the IC50 values for known inhibitors of AP-1. As previously mentioned, specific quantitative data for 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is not available; however, it has been reported to significantly suppress AP-1-mediated luciferase activity at concentrations of 200-400 μM.
| Compound | Target | IC50 (µM) | Assay System |
| T-5224 | AP-1 | 0.1 - 0.2 | DNA binding/luciferase reporter assay |
| SPC-839 | AP-1 | 0.008 | AP-1 and NF-κB mediated transcriptional activation |
Experimental Protocols
COX-2 Inhibition Assay (Enzymatic)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against COX-2.
Principle: The assay measures the peroxidase activity of COX-2, which catalyzes the oxidation of a chromogenic substrate in the presence of arachidonic acid. The inhibition of this reaction is monitored spectrophotometrically.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds and known inhibitors (e.g., Celecoxib)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and COX-2 enzyme in each well of a 96-well plate.
-
Add the test compounds at various concentrations to the respective wells. Include wells with a known inhibitor as a positive control and wells with solvent as a negative control.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compounds to interact with the enzyme.
-
Initiate the reaction by adding the colorimetric substrate followed by arachidonic acid.
-
Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
AP-1 Inhibition Assay (Luciferase Reporter Assay)
This protocol describes a cell-based assay to measure the inhibition of AP-1 transcriptional activity.
Principle: Cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an AP-1 response element. Activation of the AP-1 signaling pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
Human cell line (e.g., HEK293T or HeLa)
-
AP-1 luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
Phorbol 12-myristate 13-acetate (PMA) or other AP-1 activator
-
Test compounds and known inhibitors
-
96-well cell culture plate
-
Luminometer
-
Luciferase assay reagent
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the AP-1 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing the test compounds at various concentrations.
-
Incubate for a specified period (e.g., 1-2 hours).
-
Stimulate the cells with an AP-1 activator (e.g., PMA).
-
After an appropriate incubation time (e.g., 6-24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.
-
Calculate the percentage of inhibition of AP-1 activity for each compound concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Below are diagrams illustrating the AP-1 signaling pathway and a general workflow for a cell-based inhibitor screening assay.
Safety Operating Guide
Proper Disposal of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, emphasizing safety and regulatory adherence. The following information is synthesized from safety data for structurally related pyridazine derivatives and general principles of hazardous waste management.
Hazard Profile and Safety Summary
Therefore, strict adherence to safety protocols is essential during handling and disposal.
Quantitative Hazard Data
The following table summarizes the hazard classifications for the closely related compound, Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate.
| Hazard Statement | GHS Classification | Precautionary Statement Examples |
| H315: Causes skin irritation | Skin corrosion/irritation, Category 2 | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse. |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation, Category 2A | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3 | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing. P312: Call a poison center or doctor if you feel unwell. |
Data is for Methyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate and should be considered indicative for this compound.[1]
Experimental Protocol for Disposal
This protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye Protection: Wear chemical safety goggles or a face shield.[1]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If there is a risk of generating dust or aerosols, a certified respirator may be necessary.[1][2]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
2. Waste Collection:
-
Container: Use a designated, sealable, and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and include the chemical name.[2][3]
-
Procedure: Carefully transfer all waste containing this compound, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), into the designated hazardous waste container.
3. Spill Management:
-
Immediate Actions: In the event of a spill, evacuate the immediate area and ensure proper ventilation.[2] Remove all sources of ignition.
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][2]
-
Collection: Carefully collect the absorbed material and place it into the designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., ethanol, isopropanol), followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[2]
4. Final Disposal:
-
Container Sealing: Securely seal the hazardous waste container.
-
Storage: Store the sealed container in a cool, dry, well-ventilated, and designated hazardous waste accumulation area away from incompatible materials.[1][3] The storage area should be locked or otherwise secured.[1]
-
Regulatory Compliance: Dispose of the hazardous waste through an approved waste disposal plant.[1] It is the responsibility of the waste generator to properly characterize the waste and ensure disposal is in accordance with all local, state, and federal regulations.[4] Do not allow the product to enter drains, other waterways, or the soil.[1][4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
Essential Safety and Handling Guide for 1-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for this compound, a compound requiring careful management in a laboratory setting. Adherence to these procedures is vital for personal safety and the maintenance of a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE to mitigate these risks.
| Hazard Category | Potential Hazard | Recommended Personal Protective Equipment (PPE) |
| Eye Contact | Causes serious eye irritation.[2] | Safety Goggles or Glasses: Use chemical safety goggles or safety glasses with side shields that are ANSI Z87.1 compliant.[3][4] |
| Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashing.[4][5] | ||
| Skin Contact | Causes skin irritation.[1][2] | Lab Coat: A chemical-resistant lab coat is required to protect clothing and skin.[1][5] |
| Gloves: Disposable nitrile gloves are the minimum requirement.[3] For prolonged contact, consider double-gloving or using heavier-duty gloves.[3] Always inspect gloves for defects before use and remove them immediately after contact with the chemical.[3][6] | ||
| Inhalation | May cause respiratory irritation.[2][7] | Respiratory Protection: A NIOSH-approved respirator may be necessary if engineering controls are insufficient to minimize dust.[1][5] |
| Ingestion | Harmful if swallowed.[2] | - |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe working environment.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control dust and vapor.[1][8]
-
Ventilation: Ensure the fume hood is functioning correctly before commencing any work.[1]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[8]
-
Gather Materials: Before handling the chemical, assemble all necessary equipment, including spatulas, weighing paper or boats, and appropriate glassware.
Donning PPE
-
Put on all required PPE as outlined in the table above. The proper sequence for donning PPE is typically lab coat, then eye protection, and finally gloves.
Handling the Compound
-
Weighing: Carefully weigh the desired amount of the powdered compound inside the fume hood to contain any dust.[1]
-
Transferring: Use a spatula to transfer the solid. Avoid actions that could generate dust, such as pouring from a height.[1]
-
In Solution: When dissolving the compound, add the solid slowly to the solvent to prevent splashing.[1]
Post-Handling Procedures
-
Decontamination: Thoroughly clean any contaminated surfaces and equipment.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[6]
Disposal Plan: Waste Management Protocol
Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing papers, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[1]
-
Unused Chemical: Unused or unwanted this compound must be disposed of as hazardous waste. Do not dispose of it in the regular trash or down the drain.
-
Solutions: Solutions containing this compound should be collected in a sealed, airtight, and compatible waste container.[8] The container must be clearly labeled with a "Dangerous Waste" or "Hazardous Waste" label as soon as the first drop of waste is added.[8]
Waste Storage
-
Store waste containers in a cool, dry, and well-ventilated area, segregated from incompatible materials such as strong oxidizers and acids.[8]
-
Keep waste containers tightly closed.[8]
Waste Disposal
-
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. safety.rochester.edu [safety.rochester.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
